molecular formula C21H26N2O4 B14858347 11-Hydroxyhumantenine

11-Hydroxyhumantenine

Cat. No.: B14858347
M. Wt: 370.4 g/mol
InChI Key: VYZFRSLZSBLYIC-CFRXDJQUSA-N
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Description

(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one has been reported in Gelsemium elegans with data available.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15?,18?,19-,21-/m0/s1

InChI Key

VYZFRSLZSBLYIC-CFRXDJQUSA-N

Isomeric SMILES

C/C=C/1\CN(C2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C

Origin of Product

United States

Foundational & Exploratory

Isolating 11-Hydroxyhumantenine: A Technical Guide to Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification techniques for 11-hydroxyhumantenine, a monoterpenoid indole alkaloid found in Gelsemium elegans. While specific literature detailing the isolation of this compound is limited, this document outlines a robust, generalized methodology based on established protocols for the separation of humantenine-type and other major alkaloids from Gelsemium elegans. The protocols and data presented are synthesized from various studies on the phytochemistry of this plant, offering a practical framework for obtaining this compound for research and drug development purposes.

Introduction to this compound and Gelsemium elegans

Gelsemium elegans is a well-known toxic plant that is also a rich source of structurally diverse monoterpenoid indole alkaloids. These alkaloids are classified into several types, including the gelsemine, gelsedine, koumine, sarpagine, yohimbane, and humantenine types. Humantenine-type alkaloids are of significant interest due to their potential pharmacological activities. The presence of this compound N4-oxide has been reported in the stems of G. elegans, strongly indicating the natural occurrence of this compound.[1] The isolation and purification of this specific alkaloid are crucial for further pharmacological evaluation and potential therapeutic applications.

General Strategy for Alkaloid Isolation from Gelsemium elegans

The overall process for isolating this compound involves a multi-step approach that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate and purify the target compound.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid fraction from the dried and powdered plant material (e.g., stems and leaves) of Gelsemium elegans. A standard acid-base extraction method is typically employed.

Experimental Protocol: Total Alkaloid Extraction

  • Maceration: The powdered plant material is macerated with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined alcoholic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a non-polar solvent, such as ethyl acetate or chloroform, to remove neutral and weakly basic impurities.

    • The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) using a base like ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaline solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane) to transfer the alkaloids into the organic phase.

  • Final Concentration: The combined organic extracts containing the total alkaloids are dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the crude total alkaloid fraction.

Purification Techniques for Humantenine-Type Alkaloids

The crude alkaloid extract is a complex mixture requiring further separation. A combination of chromatographic techniques is essential for the isolation of individual alkaloids like this compound.

Preliminary Separation by Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that is highly effective for the preparative separation of alkaloids from crude extracts.[2][3] pH-zone-refining CCC, in particular, has been successfully applied to the separation of major alkaloids from Gelsemium elegans.[2]

Experimental Protocol: pH-Zone-Refining Counter-Current Chromatography

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for Gelsemium alkaloids is methyl tert-butyl ether (MtBE)/acetonitrile/water.[2]

  • Stationary and Mobile Phases: The upper organic phase is used as the stationary phase, to which a retainer base like triethylamine is added. The lower aqueous phase serves as the mobile phase, containing an acid such as hydrochloric acid as an eluter.[2]

  • Separation: The crude alkaloid extract is dissolved in the stationary phase and loaded into the CCC instrument. The separation is achieved by pumping the mobile phase through the rotating coils, leading to the elution of different alkaloid fractions based on their partition coefficients and pKa values.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

Fine Purification by High-Performance Liquid Chromatography (HPLC)

Fractions enriched with this compound from the initial separation are further purified using preparative high-performance liquid chromatography (prep-HPLC).

Experimental Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is typically used for the separation of indole alkaloids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, is employed.

  • Detection: UV detection at a wavelength around 254 nm is suitable for monitoring the elution of the alkaloids.[4]

  • Purification: The enriched fraction is injected onto the prep-HPLC system, and the peak corresponding to this compound is collected. The purity of the isolated compound is then assessed by analytical HPLC.

Quantitative Data for Alkaloid Isolation from G. elegans

While specific yield and purity data for this compound are not available, the following table summarizes the quantitative results for other major alkaloids isolated from Gelsemium elegans using similar techniques. This provides an expected range for the isolation of humantenine-type alkaloids.

AlkaloidInitial MaterialMethodYieldPurityReference
Gelsemine1.5 g crude extractpH-zone-refining CCC312 mg94.8%[2]
Koumine1.5 g crude extractpH-zone-refining CCC420 mg95.9%[2]
Gelsevirine1.5 g crude extractpH-zone-refining CCC195 mg96.7%[2]
Humantenine206.6 mg crude extractHSCCC26.9 mg97.4%[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows for the isolation and purification of this compound.

ExtractionWorkflow plant Powdered G. elegans (Stems and Leaves) maceration Maceration (Ethanol/Methanol) plant->maceration evaporation1 Solvent Evaporation maceration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acidification Acidification (2-5% HCl) crude_extract->acidification partition1 Liquid-Liquid Partition (vs. Ethyl Acetate) acidification->partition1 aqueous_layer1 Aqueous Layer (Protonated Alkaloids) partition1->aqueous_layer1 Aqueous Phase basification Basification (Ammonia Solution, pH 9-10) aqueous_layer1->basification partition2 Liquid-Liquid Partition (vs. Chloroform) basification->partition2 organic_layer Organic Layer (Free Alkaloids) partition2->organic_layer Organic Phase drying Drying (Anhydrous Na2SO4) organic_layer->drying evaporation2 Solvent Evaporation drying->evaporation2 total_alkaloids Crude Total Alkaloids evaporation2->total_alkaloids

Figure 1. Workflow for the extraction of total alkaloids from Gelsemium elegans.

PurificationWorkflow total_alkaloids Crude Total Alkaloids ccc Counter-Current Chromatography (e.g., pH-zone-refining) total_alkaloids->ccc fraction_collection_ccc Fraction Collection & Analysis (TLC/HPLC) ccc->fraction_collection_ccc enriched_fraction Enriched this compound Fraction fraction_collection_ccc->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc fraction_collection_hplc Peak Collection & Purity Analysis (Analytical HPLC) prep_hplc->fraction_collection_hplc pure_compound Pure this compound fraction_collection_hplc->pure_compound

Figure 2. Chromatographic purification workflow for this compound.

Conclusion

The isolation and purification of this compound from Gelsemium elegans is a challenging yet feasible endeavor. The methodologies outlined in this guide, based on established protocols for related alkaloids, provide a solid foundation for researchers. The combination of a robust total alkaloid extraction followed by multi-step chromatographic purification, particularly utilizing counter-current chromatography and preparative HPLC, is expected to yield the target compound in sufficient purity for comprehensive chemical and biological characterization. Further optimization of the described protocols will be necessary to maximize the yield and purity of this compound for its potential development as a therapeutic agent.

References

Unveiling the Botanical Origins of 11-Hydroxyhumantenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine, a complex indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its botanical origin, quantification, and isolation. Detailed experimental protocols for its extraction and purification are presented, alongside a discussion of the known biological targets of related compounds. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

The primary natural source of this compound is the plant species Gelsemium elegans, a member of the Gelsemiaceae family.[1][2][3][4] This evergreen climbing shrub is native to Southeast Asia and is known for producing a wide array of structurally diverse monoterpenoid indole alkaloids.[4] While the entire plant is considered toxic, its rich chemical profile has made it a subject of extensive phytochemical investigation.

Distribution within the Plant

While a comprehensive quantitative analysis detailing the concentration of this compound in various parts of Gelsemium elegans (roots, stems, and leaves) is not extensively documented in the current literature, studies on the distribution of alkaloids in this plant generally indicate that the roots tend to have the highest concentration and diversity of these compounds.[5] One study noted that in Gelsemium elegans from Yunnan Province, most of the identified alkaloid compounds were found in higher concentrations in the roots compared to the stems and leaves.[5] Another review mentions that the root bark has the strongest toxicity, implying a high concentration of alkaloids.[3]

Quantitative Data

Quantitative data for this compound is primarily available from preparative isolation studies. The following table summarizes the yield of this compound from the crude alkaloid extract of Gelsemium elegans as reported in a specific study. It is important to note that yields can vary depending on the plant's geographic origin, age, and the specific extraction and purification methods employed.

Plant Material SourceStarting MaterialCompound IsolatedYield (mg)Purity (%)Reference
Gelsemium elegans350 mg crude extractThis compound12.585.5[1]

Experimental Protocols

The isolation and purification of this compound from Gelsemium elegans involves a multi-step process, beginning with the extraction of total alkaloids from the plant material, followed by chromatographic separation.

Extraction of Total Alkaloids from Gelsemium elegans

This protocol is a representative method for obtaining the crude alkaloid extract from the plant material.

Materials:

  • Dried and powdered stems and leaves of Gelsemium elegans

  • 95% Ethanol

  • 20% Sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • The dried and powdered plant material (e.g., stems and leaves) is refluxed with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

  • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is suspended in water and acidified to a pH of approximately 4 with 20% sulfuric acid.

  • The acidic aqueous suspension is then partitioned with ethyl acetate in a separatory funnel to remove neutral and weakly basic compounds. The aqueous phase is retained.

  • The acidic aqueous phase is basified to a pH of approximately 10 with sodium carbonate.

  • The now basic aqueous phase is extracted with chloroform. This extraction is typically repeated multiple times to ensure complete transfer of the alkaloids into the organic phase.

  • The combined chloroform extracts are concentrated under reduced pressure to yield the crude alkaloid extract.[2]

Isolation and Purification of this compound

This protocol utilizes a combination of high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) for the targeted isolation of this compound from the crude alkaloid extract.

Materials and Equipment:

  • Crude alkaloid extract from Gelsemium elegans

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Preparative High-Performance Liquid Chromatography (prep-HPLC) system with a suitable column (e.g., C18)

  • Solvents for HSCCC: 1% triethylamine aqueous solution, n-hexane, ethyl acetate, ethanol

  • Solvents for prep-HPLC (e.g., methanol, water, acetonitrile with modifiers like formic acid or trifluoroacetic acid)

  • Fraction collector

  • Analytical HPLC system for purity assessment

  • Spectroscopic instruments for structure elucidation (e.g., ESI-MS, ¹H-NMR, ¹³C-NMR)

Procedure:

  • HSCCC Separation:

    • A two-phase solvent system is prepared. One reported system consists of a 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2.[1]

    • The crude alkaloid extract (e.g., 350 mg) is dissolved in a suitable volume of the solvent system and subjected to HSCCC separation.[1]

    • The effluent from the HSCCC is collected in fractions.

  • Preparative HPLC Purification:

    • The fractions from HSCCC containing the compound of interest (as determined by analytical techniques like TLC or analytical HPLC) are pooled and concentrated.

    • This enriched fraction is then further purified by preparative HPLC. The specific gradient and mobile phase composition will need to be optimized for the best separation.

    • The peak corresponding to this compound is collected.

  • Purity Analysis and Structure Elucidation:

    • The purity of the isolated this compound is determined by analytical HPLC.

    • The chemical structure is confirmed using spectroscopic methods such as electrospray ionization mass spectrometry (ESI-MS), and ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy.[1]

Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound have not been extensively elucidated, research on related humantenine-type and other Gelsemium alkaloids provides insights into their potential mechanisms of action. Several of these alkaloids have been shown to interact with inhibitory neurotransmitter receptors in the central nervous system.

Humantenine-type alkaloids, along with other major alkaloids from Gelsemium, have been identified as toxic components that can cause respiratory failure.[6] The toxic effects of the most potent of these, gelsenicine, have been attributed to its selective inhibitory effects on ventral respiratory group (VRG) neurons in the medulla.[6] This inhibition is mediated through the stimulation of GABAa receptors, which are the main receptors involved in inhibitory neurotransmission.[6] It is plausible that this compound, as a structural analogue, may exert its biological effects through a similar mechanism.

Below is a diagram illustrating the general workflow for the isolation of this compound and a conceptual diagram of the proposed signaling pathway for related Gelsemium alkaloids.

G_alkaloid_isolation_workflow plant Gelsemium elegans (Stems and Leaves) extraction Ethanol Reflux Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids hsccc High-Speed Counter-Current Chromatography (HSCCC) total_alkaloids->hsccc hsccc_fractions Enriched Fractions hsccc->hsccc_fractions prep_hplc Preparative HPLC hsccc_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G_alkaloid_signaling_pathway cluster_neuron Postsynaptic Neuron gabaa_receptor GABAa Receptor ion_channel Cl- Channel gabaa_receptor->ion_channel opens hyperpolarization Hyperpolarization ion_channel->hyperpolarization Cl- influx leads to inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition gelsemium_alkaloid Gelsemium Alkaloid (e.g., Humantenine-type) gelsemium_alkaloid->gabaa_receptor Stimulates/Modulates

References

Biosynthesis of 11-Hydroxyhumantenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a complex monoterpenoid indole alkaloid (MIA) belonging to the akuammiline class, predominantly found in plants of the genus Gelsemium. These alkaloids are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Understanding the biosynthetic pathway of this compound is crucial for the development of biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value derivatives. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of this compound, detailing the enzymatic transformations, relevant quantitative data, and generalized experimental protocols for enzyme characterization.

Core Biosynthetic Pathway: From Primary Metabolism to the Akuammiline Scaffold

The biosynthesis of this compound begins with fundamental precursors from primary metabolism, which converge to form the universal precursor for all monoterpenoid indole alkaloids, strictosidine. The pathway then proceeds through a series of complex enzymatic reactions to generate the characteristic caged structure of the akuammiline alkaloids.

The initial, well-established steps of the pathway are as follows:

  • Formation of Strictosidine: The pathway initiates with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway. This Pictet-Spengler reaction is catalyzed by Strictosidine Synthase (STR) .[1]

  • Conversion to Geissoschizine: Strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to form a reactive aglycone. This intermediate is then reduced by Geissoschizine Synthase (GS) , an NADPH-dependent reductase, to yield geissoschizine.[1] Geissoschizine is a critical branch-point intermediate in the biosynthesis of numerous classes of MIAs.[1]

  • Formation of the Akuammiline Skeleton: From geissoschizine, the pathway diverges towards the akuammiline scaffold. This transformation involves the formation of a C7-C16 bond, creating the characteristic compact, cage-like structure of this alkaloid class.[1] While the exact enzymatic sequence leading to all akuammiline alkaloids is an active area of research, it is known that cytochrome P450 enzymes play a crucial role in the oxidative cyclization of geissoschizine to generate different alkaloid backbones.

Putative Biosynthetic Pathway to this compound

The precise enzymatic steps leading from the general akuammiline scaffold to humantenine and its subsequent hydroxylation are not yet fully elucidated. However, based on the structures of co-occurring alkaloids in Gelsemium species and the known catalytic activities of enzymes in MIA biosynthesis, a putative pathway can be proposed.

It is hypothesized that a series of oxidative and rearrangement reactions, likely catalyzed by cytochrome P450 monooxygenases and other enzymes, convert the initial akuammiline skeleton to the specific structure of humantenine.

The final step in the formation of this compound is a hydroxylation reaction at the C-11 position of the humantenine core. This type of reaction is characteristic of cytochrome P450 monooxygenases (CYPs) , which are well-known for their role in the late-stage diversification of alkaloids. While the specific enzyme responsible for this transformation has not been definitively characterized, evidence suggests the existence of a "rankinidine 11-hydroxylase," an as-yet uncharacterized CYP71 enzyme, in Gelsemium sempervirens. Rankinidine is a closely related humantenine-type alkaloid, making this enzyme a strong candidate for the 11-hydroxylation of humantenine.

Biosynthesis of this compound cluster_0 Core MIA Pathway cluster_1 Akuammiline Formation (Putative) cluster_2 Final Hydroxylation (Putative) Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, Geissoschizine Synthase (GS) Akuammiline Scaffold Akuammiline Scaffold Geissoschizine->Akuammiline Scaffold Multiple Steps (CYPs, etc.) Humantenine Humantenine Akuammiline Scaffold->Humantenine Tailoring Enzymes This compound This compound Humantenine->this compound Humantenine 11-hydroxylase (CYP450 - Uncharacterized)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the enzymes in the later, specific stages of this compound biosynthesis are not yet available due to the uncharacterized nature of these enzymes. However, kinetic parameters for the well-studied initial enzyme, Strictosidine Synthase, from various plant sources have been reported.

EnzymeSource PlantSubstrateKm (mM)
Strictosidine SynthaseRauwolfia serpentinaTryptamine0.4
Secologanin0.6
Strictosidine SynthaseCatharanthus roseusTryptamine0.23
Secologanin0.34

Experimental Protocols

The characterization of the unconfirmed enzymes in the this compound pathway, particularly the putative cytochrome P450 hydroxylase, is a key research objective. Below is a generalized protocol for the identification, expression, and functional characterization of a candidate plant cytochrome P450.

1. Candidate Gene Identification:

  • Transcriptome Mining: Perform RNA-sequencing on Gelsemium tissues known to accumulate this compound.

  • Co-expression Analysis: Identify CYP450 genes that are co-expressed with known MIA biosynthesis genes (e.g., STR, SGD, GS).

  • Phylogenetic Analysis: Compare candidate CYP sequences with those of known function to predict potential catalytic activity.

2. Heterologous Expression of Candidate CYPs:

  • Vector Construction: Clone the full-length cDNA of candidate CYPs into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET-28a for E. coli). A co-expression vector including a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Host System: Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (transient plant expression) are commonly used systems for expressing plant CYPs.

  • Microsome Isolation: For in vitro assays, prepare microsomes from yeast or plant tissues expressing the CYP, as these enzymes are typically membrane-bound.

3. In Vitro Enzyme Assays:

  • Reaction Mixture: Combine isolated microsomes containing the recombinant CYP and CPR with a buffered solution containing the substrate (humantenine), and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation: Incubate the reaction at an optimal temperature (typically 25-30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracts using LC-MS/MS to detect the formation of this compound by comparing the retention time and mass fragmentation pattern with an authentic standard.

4. Enzyme Kinetics:

  • Vary the concentration of the substrate (humantenine) in the in vitro assays.

  • Quantify the formation of this compound.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow for CYP Characterization cluster_0 Gene Discovery cluster_1 Heterologous Expression cluster_2 Functional Characterization Transcriptome Sequencing Transcriptome Sequencing Co-expression Analysis Co-expression Analysis Transcriptome Sequencing->Co-expression Analysis Candidate CYP Selection Candidate CYP Selection Co-expression Analysis->Candidate CYP Selection Cloning into Expression Vector Cloning into Expression Vector Candidate CYP Selection->Cloning into Expression Vector Transformation into Host Transformation into Host Cloning into Expression Vector->Transformation into Host Microsome Isolation Microsome Isolation Transformation into Host->Microsome Isolation In Vitro Enzyme Assay In Vitro Enzyme Assay Microsome Isolation->In Vitro Enzyme Assay LC-MS/MS Analysis LC-MS/MS Analysis In Vitro Enzyme Assay->LC-MS/MS Analysis Kinetic Parameter Determination Kinetic Parameter Determination LC-MS/MS Analysis->Kinetic Parameter Determination

Caption: Generalized workflow for the characterization of a candidate CYP450.

Conclusion

The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloid formation to the key intermediate geissoschizine. While the subsequent steps to the humantenine scaffold and the final 11-hydroxylation are not yet fully elucidated, a putative pathway involving cytochrome P450 monooxygenases is proposed. The identification and characterization of these novel enzymes will be pivotal for the biotechnological production of this compound and its derivatives. The experimental framework provided in this guide offers a robust approach for the discovery and functional analysis of the remaining enzymes in this valuable biosynthetic pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine is a naturally occurring indole alkaloid isolated from plants of the Gelsemium genus, particularly Gelsemium elegans. As a member of the pharmacologically significant class of alkaloids, understanding its physicochemical properties is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores its interaction with neuronal signaling pathways. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₄[1]
Molecular Weight 370.44 g/mol [1]
Boiling Point 536.6 °C at 760 mmHg[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Note: The lack of publicly available experimental data for melting point, solubility, pKa, and logP highlights a significant gap in the characterization of this compound. Computational prediction models can provide estimates for these properties to guide initial research efforts.[2][3][4][5]

Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery and development. While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that are broadly applicable to alkaloids.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. The capillary method is a standard technique for its determination.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility data in various solvents is essential for formulation development and for understanding a compound's absorption characteristics.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of pharmaceutically relevant solvents should be used, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an alkaloid like this compound, which contains basic nitrogen atoms, the pKa of its conjugate acid is a critical parameter influencing its ionization state at different physiological pH values.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

logP Determination

The logarithm of the partition coefficient (logP) between an organic solvent (typically n-octanol) and water is a key measure of a compound's lipophilicity. This property is crucial for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology (Shake-Flask Method):

  • Solvent System: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

This compound, as an indole alkaloid from the Gelsemium genus, is presumed to exert its biological effects through interaction with the central nervous system. Several studies on related Gelsemium alkaloids, such as gelsemine, have demonstrated their ability to modulate the function of glycine receptors (GlyRs).[6] GlyRs are inhibitory ligand-gated ion channels that play a crucial role in regulating neuronal excitability in the spinal cord and brainstem.[7][8]

Modulation of Glycine Receptors

The proposed mechanism of action for Gelsemium alkaloids involves their interaction with GlyRs. These alkaloids can act as allosteric modulators, meaning they bind to a site on the receptor that is different from the glycine binding site, thereby altering the receptor's response to glycine.[7][9] This modulation can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the chloride ion influx that occurs upon glycine binding, leading to a change in neuronal inhibition.

The following diagram illustrates the general workflow for investigating the interaction of this compound with glycine receptors.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation Compound This compound Expression Heterologous Expression (e.g., HEK293 cells, Xenopus oocytes) Compound->Expression Receptor Glycine Receptor Subtypes (e.g., α1, α2, α3) Receptor->Expression PatchClamp Electrophysiology (Patch-Clamp) Expression->PatchClamp Binding Radioligand Binding Assays Expression->Binding Modulation Determination of Allosteric Modulation (Positive/Negative) PatchClamp->Modulation Affinity Calculation of Potency (EC₅₀/IC₅₀) and Efficacy Binding->Affinity SAR Structure-Activity Relationship (SAR) Studies Modulation->SAR Affinity->SAR

Caption: Experimental workflow for characterizing the interaction of this compound with glycine receptors.
Downstream Signaling Effects

The modulation of GlyR activity by this compound would lead to downstream effects on neuronal signaling. Enhanced inhibition via positive allosteric modulation could result in analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects, which have been reported for other Gelsemium alkaloids.[10] Conversely, inhibition of GlyR function could lead to increased neuronal excitability and potential toxicity.

The following diagram depicts a simplified signaling pathway illustrating the potential effect of this compound on a neuron.

G cluster_neuron Postsynaptic Neuron GlyR Glycine Receptor (GlyR) Cl Cl⁻ Influx GlyR->Cl Opens Channel Hyperpolarization Membrane Hyperpolarization Cl->Hyperpolarization Inhibition Decreased Neuronal Firing (Inhibition) Hyperpolarization->Inhibition Glycine Glycine (Agonist) Glycine->GlyR Binds to Orthosteric Site Hydroxyhumantenine This compound (Allosteric Modulator) Hydroxyhumantenine->GlyR Binds to Allosteric Site

Caption: Proposed mechanism of this compound action via allosteric modulation of the glycine receptor.

Conclusion

This compound is an indole alkaloid with potential pharmacological activity, likely mediated through the modulation of glycine receptors. While some of its fundamental physicochemical properties have been identified, a significant amount of experimental data, particularly regarding its solubility, pKa, and logP, is currently lacking. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound. Further research into its specific interactions with GlyR subtypes and the elucidation of its downstream signaling effects will be crucial for determining its therapeutic potential and advancing it through the drug development pipeline. The use of computational models can aid in predicting its properties and guiding these future experimental investigations.

References

Technical Guide: A Framework for Assessing the In Vitro Metabolic Stability of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is an indole alkaloid with potential therapeutic applications. As with any new chemical entity (NCE) in drug discovery, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting its in vivo pharmacokinetic behavior. A key component of ADME profiling is the assessment of metabolic stability.[1]

This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the standard methodologies, detailed experimental protocols, and data analysis procedures used to determine the metabolic fate of novel compounds. The primary goal of these assays is to measure the rate of disappearance of the parent compound over time in the presence of metabolically active systems, which allows for the calculation of key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[2] This information is vital for ranking compounds, predicting in vivo hepatic clearance, and identifying potential drug-drug interactions.[3][4]

Methodologies for In Vitro Stability Assessment

The liver is the primary organ responsible for drug metabolism.[3] Therefore, in vitro stability assays typically utilize liver-derived systems to model hepatic clearance. The choice of system depends on the specific enzymes and metabolic pathways of interest.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[3] They are a cost-effective and widely used model as they contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] Microsomal stability assays are highly adaptable to high-throughput screening, making them ideal for early drug discovery.[3]

  • Liver S9 Fraction: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[5] This makes them a more comprehensive model for predicting overall cellular metabolism compared to subcellular fractions.[5] Studies can be conducted with cryopreserved or fresh hepatocytes in suspension or as plated cultures.[1]

For initial screening and determination of susceptibility to CYP-mediated metabolism, the liver microsomal stability assay is the most common starting point.

Experimental Protocols

This section details a standard protocol for determining the metabolic stability of a test compound, such as this compound, using pooled human liver microsomes.

Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes in the presence of the necessary cofactor (NADPH).

Materials:

  • Test Compound (this compound): 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock

  • Potassium Phosphate Buffer: 100 mM, pH 7.4[6]

  • NADPH Regenerating System (or 1 mM NADPH solution)[3]

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[6]

  • Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for analytical quantification.[6]

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice or at 37°C immediately before use.[6]

    • Prepare a working stock solution of the test compound (e.g., 100 µM in ACN or buffer). The final concentration of organic solvent (e.g., DMSO, ACN) in the incubation should be kept low (<0.5% for DMSO, <1% for ACN) to avoid inhibiting enzyme activity.[6]

    • Prepare the microsomal incubation medium by diluting the HLM stock to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[3][7] Keep this solution on ice.

  • Incubation:

    • Add the microsomal incubation medium to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the test compound to achieve a final concentration of 1 µM.[6] For the "minus cofactor" control wells, add buffer instead of the NADPH solution.

    • Simultaneously, initiate the reaction by adding the NADPH solution (final concentration 1 mM).[3]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells.[3]

    • The reaction is stopped by adding a fixed volume of cold acetonitrile (containing the internal standard) to the incubation wells.[7] This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

Analytical Method: LC-MS/MS Quantification

Objective: To quantify the remaining concentration of the parent compound (this compound) at each time point. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[8][9]

General Parameters:

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.[10]

  • Column: A reversed-phase C18 column is commonly used for alkaloid separation.[11]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for nitrogen-containing alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.

The peak area ratio of the analyte to the internal standard is used to determine the amount of parent compound remaining at each time point relative to the 0-minute sample.

Data Presentation and Analysis

The primary data from the LC-MS/MS analysis is used to calculate the metabolic stability of the compound.

1. Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point (which represents 100%).

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

2. Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression analysis is the elimination rate constant (-k).[7]

3. Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the elimination rate constant.

t½ (min) = 0.693 / k[5]

4. Calculate In Vitro Intrinsic Clearance (CLint): Intrinsic clearance is the volume of medium cleared of the compound per unit of time, normalized to the amount of microsomal protein.

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[2][5]

Hypothetical Data Summary

The following table summarizes hypothetical quantitative data for the in vitro stability of this compound in human, rat, and mouse liver microsomes.

Speciest½ (min)CLint (µL/min/mg protein)Stability Classification
Human45.230.7Moderate
Rat18.574.9Low
Mouse9.8141.4Very Low

Note: Stability classification is generally relative. For example: t½ > 60 min (High), 30-60 min (Moderate), < 30 min (Low).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using the DOT language to illustrate the experimental workflow and a potential metabolic pathway.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Microsome Working Solution (0.5 mg/mL) D Pre-warm Microsomes in Incubation Plate A->D B Prepare Test Compound Working Solution (e.g., 100 µM) B->D C Prepare NADPH Cofactor Solution (1 mM) E Initiate Reaction: Add Test Compound & NADPH Solution D->E F Incubate with Shaking (0, 5, 15, 30, 45 min) E->F G Terminate Reaction: Add Cold ACN + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Peak Area Ratios I->J K Calculate % Remaining J->K L Determine Rate Constant (k) (ln[%] vs. Time) K->L M Calculate t½ (0.693 / k) L->M N Calculate CLint M->N

Figure 1. Experimental workflow for the in vitro microsomal stability assay.

G parent This compound (Indole Alkaloid) phase1_label Phase I Metabolism (CYP450s) parent->phase1_label m1 Hydroxylation Product m2 N-Demethylation Product m3 Oxidation Product phase1_label->m1 Hydroxylation phase1_label->m2 Demethylation phase1_label->m3 Oxidation phase2_label Phase II Metabolism (UGTs, SULTs) m1->phase2_label m1_conj Glucuronide Conjugate m2_conj Sulfate Conjugate m2->phase2_label phase2_label->m1_conj Glucuronidation (UGT) phase2_label->m2_conj Sulfation (SULT)

Figure 2. Hypothetical metabolic pathway for an indole alkaloid.

References

Preliminary Bioactivity Screening of 11-Hydroxyhumantenine and Related Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of humantenine-type alkaloids, with a focus on available data for derivatives closely related to 11-Hydroxyhumantenine. Due to a lack of specific studies on this compound, this document synthesizes findings from research on analogous compounds isolated from plant sources, primarily Gelsemium elegans. The information presented herein is intended to guide further research and drug discovery efforts.

Executive Summary

Humantenine and its derivatives are monoterpenoid indole alkaloids that have demonstrated a range of biological activities. While research specifically on this compound is not publicly available, studies on closely related analogs have revealed promising cytotoxic effects against various human cancer cell lines. This guide summarizes the available quantitative cytotoxicity data, outlines the general experimental protocols employed in these studies, and presents a conceptual framework for the potential mechanisms of action and signaling pathways that may be involved.

Bioactivity Profile of Humantenine Alkaloids

The primary bioactivity reported for humantenine-type alkaloids is cytotoxicity against cancer cells. Other potential activities, inferred from studies on the broader class of alkaloids from Gelsemium elegans, include anti-inflammatory, analgesic, and immunomodulatory effects, though specific data for humantenine derivatives in these areas are lacking.

Cytotoxicity Data

Quantitative data on the cytotoxic activity of humantenine derivatives are presented in the tables below. These findings suggest moderate potency against a range of human tumor cell lines.

Table 1: Cytotoxicity of a Nor-Humantenine Alkaloid (Compound 7) Against Human Tumor Cell Lines [1][2]

Cell LineCancer TypeIC₅₀ (µM)
HL-60Promyelocytic Leukemia4.6 - 9.3
SMMC-7721Hepatocellular Carcinoma4.6 - 9.3
A-549Lung Carcinoma4.6 - 9.3
MCF-7Breast Cancer4.6 - 9.3
SW480Colon Cancer4.6 - 9.3

Table 2: Cytotoxicity of 11-methoxy-14-hydroxyhumantenmine (Compound 4) Against Human Laryngeal Tumor Cell Lines [3]

Cell LineIC₅₀ (µM)
Hep-29.2 - 10.8
LSC-19.2 - 10.8
TR-LCC-19.2 - 10.8
FD-LSC-19.2 - 10.8

Experimental Protocols

While specific, detailed protocols for the bioactivity screening of this compound are unavailable, the following represents a generalized methodology for in vitro cytotoxicity testing based on standard practices and the available literature on related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cultured cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480, Hep-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (e.g., humantenine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compound. Control wells receive medium with the vehicle solvent only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a generalized experimental workflow for cytotoxicity screening and a conceptual signaling pathway potentially affected by cytotoxic humantenine alkaloids.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Human Tumor Cell Lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Humantenine Derivative Dilutions) treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 8. Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance ic50 9. IC50 Calculation absorbance->ic50

Caption: Generalized workflow for in vitro cytotoxicity screening.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Pathway Humantenine Humantenine Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Humantenine->Pro_Apoptotic Induces Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Humantenine->Anti_Apoptotic Inhibits Caspases Caspase Activation Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Blocks Apoptosis Apoptosis Caspases->Apoptosis

Caption: Conceptual model of a potential cytotoxic mechanism.

Conclusion and Future Directions

The preliminary data available for humantenine derivatives indicate a potential for cytotoxic activity against various cancer cell lines. However, the complete bioactivity profile of this compound remains to be elucidated. Future research should focus on:

  • Isolation and Characterization: Isolation of pure this compound to enable definitive bioactivity screening.

  • Broad-Spectrum Screening: Evaluation of this compound against a wider panel of cancer cell lines and in assays for anti-inflammatory, analgesic, and immunomodulatory activities.

  • Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

  • In Vivo Studies: If promising in vitro activity is confirmed, progression to in vivo models to assess efficacy and safety.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors.

References

"literature review of humantenine alkaloids"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Humantenine Alkaloids

Introduction

Humantenine alkaloids are a distinct class of monoterpenoid indole alkaloids (MIAs) primarily isolated from plants of the genus Gelsemium. These natural products are characterized by a complex caged chemical architecture and have garnered significant attention from researchers due to their potent and diverse biological activities. The Gelsemium genus, notoriously known for its toxicity, is also a rich source of compounds with potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer effects.

Humantenine-type alkaloids, alongside other classes like koumine- and gelsemine-types, are major constituents of these plants. Their intricate structures pose a significant challenge for chemical synthesis and serve as a platform for showcasing novel synthetic methodologies. This guide provides a comprehensive review of the literature on humantenine alkaloids, focusing on their isolation, structure elucidation, biological activities, and mechanisms of action, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Isolation and Purification of Humantenine Alkaloids

The extraction and purification of humantenine alkaloids from plant material is a multi-step process that leverages the physicochemical properties of these compounds, particularly their basicity.

Experimental Protocol: General Isolation Procedure
  • Preparation of Plant Material: The dried and powdered plant material (e.g., leaves and vine stems of Gelsemium elegans) is first defatted by maceration or Soxhlet extraction with a non-polar solvent like petroleum ether or hexanes. This step removes lipids, waxes, and other non-polar constituents that could interfere with subsequent extraction.

  • Alkaloid Extraction: The defatted plant residue is then extracted with a polar solvent, typically methanol or ethanol, to solubilize the alkaloids. This process is often repeated multiple times to ensure exhaustive extraction. The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds.

    • The extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, rendering them water-soluble as alkaloid salts.

    • This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic impurities.

    • The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) with a base such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them back into their free-base form, which is soluble in organic solvents.

    • The free-base alkaloids are then extracted from the aqueous layer using an organic solvent like dichloromethane or chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is complex and requires further separation. Preparative chromatography is the primary method used for this purpose.[1]

    • Column Chromatography: The crude mixture is often first subjected to column chromatography over a stationary phase like silica gel or aluminum oxide.[1] A gradient elution system with increasing solvent polarity (e.g., a mixture of chloroform and methanol) is used to separate the alkaloids into fractions based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18), to yield pure individual alkaloids.[2]

Visualization of Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation plant Powdered Plant Material defat Defatting (Petroleum Ether) plant->defat extract Methanol Extraction defat->extract acidify Acid-Base Partitioning (HCl / CH₂Cl₂ Wash) extract->acidify basify Basification (NH₄OH) & CH₂Cl₂ Extraction acidify->basify crude Crude Alkaloid Mixture basify->crude cc Column Chromatography (Silica Gel) crude->cc hplc Preparative HPLC cc->hplc pure Pure Humantenine Alkaloid hplc->pure elucidate Structure Elucidation (NMR, HRMS, X-ray) pure->elucidate bioassay Cytotoxicity Assay (e.g., MTT Assay) pure->bioassay results IC₅₀ Values & Mechanism of Action bioassay->results

Workflow for Humantenine Alkaloid Isolation and Evaluation.

Structure Elucidation

The determination of the complex, three-dimensional structures of humantenine alkaloids relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the connectivity between protons and carbons.[3][4] These techniques map out the molecular framework piece by piece.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact molecular weight of the compound, allowing for the determination of its elemental formula with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyls (-OH), carbonyls (C=O), and amines (N-H).

  • X-ray Crystallography: When a suitable single crystal of the alkaloid can be grown, X-ray crystallography provides unambiguous proof of the structure and its absolute stereochemistry.

Biological Activities and Cytotoxicity

Humantenine alkaloids exhibit a range of biological activities, with their cytotoxic effects against cancer cells being of particular interest. Several novel humantenine-type alkaloids isolated from Gelsemium elegans have demonstrated moderate cytotoxicity.

Data Presentation: Cytotoxicity of Humantenine Alkaloids

The inhibitory effects of selected humantenine alkaloids were evaluated against various human tumor cell lines using the MTT assay. The results, presented as IC₅₀ values, are summarized below.

CompoundA549 (Lung) IC₅₀ (μM)HCT116 (Colon) IC₅₀ (μM)HepG2 (Liver) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)U251 (Glioblastoma) IC₅₀ (μM)
Compound 1 7.86.58.39.37.1
Compound 7 5.24.66.15.84.9
Data derived from studies on new koumine and nor-humantenine type alkaloids, where compounds 1 and 7 exhibited moderate cytotoxicity.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[5][6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the humantenine alkaloid. A control group treated with the vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL) is added to each well. The plates are incubated for another 1.5 to 4 hours.[7] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Solubilization: The MTT medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[7]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 490-570 nm.[5][7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Mechanism of Action

The potent biological effects of Gelsemium alkaloids, including the humantenine class, are linked to their significant toxicity. Research into the toxic mechanism of humantenirine has revealed its role in inducing excitotoxicity.

Functional studies show that humantenirine can upregulate the phosphorylation level of key signaling proteins like MAPK3/1 (also known as ERK1/2), which are central components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is a hallmark of many cancers.

Furthermore, humantenirine has been shown to decrease cellular ATP content and reduce mitochondrial membrane potential, indicating that it impairs mitochondrial function.[8] This disruption of cellular energy metabolism, combined with the hyper-activation of the MAPK pathway, contributes to its cytotoxic effects. It is proposed that this excitotoxicity can be rescued by N-Methyl-D-aspartic acid (NMDA), suggesting an interaction with NMDA receptors.[8]

Visualization of Proposed Signaling Pathway

Proposed Mechanism of Humantenirine-Induced Cytotoxicity.

Conclusion

Humantenine alkaloids represent a fascinating and challenging class of natural products. Their complex structures and potent bioactivities make them valuable targets for both synthetic chemists and pharmacologists. While their inherent toxicity, particularly neurotoxicity, limits their direct clinical application, understanding their mechanism of action provides crucial insights into fundamental cellular processes. The cytotoxic profiles of these compounds against various cancer cell lines suggest that their unique scaffolds could serve as a foundation for the development of novel anticancer agents. Future research should focus on synthesizing analogs with improved therapeutic indices, further elucidating their molecular targets, and exploring their potential in combination therapies to harness their cytotoxic capabilities for therapeutic benefit.

References

Methodological & Application

Synthesis of 11-Hydroxyhumantenine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols related to the synthesis of 11-hydroxyhumantenine derivatives. While a direct chemical synthesis for this compound has not been extensively documented in publicly available literature, this report outlines its isolation from natural sources, which serves as a primary method of procurement. Furthermore, potential synthetic strategies are discussed based on analogous transformations of related Gelsemium alkaloids.

This compound is a monoterpenoid indole alkaloid naturally occurring in plants of the Gelsemium genus, particularly Gelsemium elegans. This class of alkaloids has garnered significant interest due to a range of biological activities. Notably, this compound has been associated with antibacterial, anti-inflammatory, and cardiovascular effects. Furthermore, it has demonstrated neuroprotective properties, including the inhibition of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.

Data Presentation

As no specific synthetic derivatives of this compound with corresponding yields are documented, the following table summarizes the key identification and biological activity data for the parent compound.

CompoundCAS NumberMolecular FormulaBiological Activity
This compound122590-04-9C₂₁H₂₆N₂O₄Antibacterial, Anti-inflammatory, Cardiovascular effects, Neuroprotective (Acetylcholinesterase inhibitor)

Experimental Protocols

The following protocol details the isolation and purification of this compound from its natural source, Gelsemium elegans. This procedure is based on general alkaloid extraction methodologies.

Protocol 1: Isolation of this compound from Gelsemium elegans

1. Extraction: a. Air-dry and powder the whole plant material of Gelsemium elegans. b. Macerate the powdered material with 95% aqueous ethanol at room temperature for 72 hours. Repeat the extraction process three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Acid-Base Extraction: a. Suspend the crude extract in a 2.5% hydrochloric acid solution to protonate the alkaloids, rendering them water-soluble. b. Partition the acidic solution with n-hexane and subsequently with chloroform to remove non-alkaloidal compounds. c. Adjust the pH of the remaining aqueous solution to 9-10 with aqueous ammonium hydroxide (25%) to deprotonate the alkaloids. d. Extract the alkaline solution with chloroform. The alkaloids will partition into the organic phase. e. Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to yield a crude alkaloid mixture.

3. Chromatographic Purification: a. Subject the crude alkaloid mixture to flash column chromatography on a silica gel column (200-300 mesh). b. Elute the column with a gradient of chloroform-methanol mixtures, starting from a non-polar mixture and gradually increasing the polarity. c. Monitor the fractions by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid detection. d. Combine fractions containing the target compound, this compound, based on TLC analysis. e. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Characterization: a. Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Synthetic Approaches (Hypothetical)

Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and its potential mechanism of action as an acetylcholinesterase inhibitor.

G_alkaloid_isolation start Powdered Gelsemium elegans Plant Material extraction Ethanol Extraction start->extraction Maceration acid_base Acid-Base Partitioning extraction->acid_base Concentration crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids Extraction chromatography Column Chromatography crude_alkaloids->chromatography Separation hplc Preparative HPLC chromatography->hplc Further Purification pure_compound Pure this compound hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Figure 1. General workflow for the isolation of this compound.

AChE_Inhibition cluster_normal Normal Function ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis Humantenine This compound Derivative Humantenine->AChE Binds to active site Inhibition Inhibition

Figure 2. Proposed mechanism of acetylcholinesterase inhibition.

The pharmacological effects of Gelsemium alkaloids are complex and can involve multiple targets within the central nervous system. Some alkaloids from this genus are known to interact with glycine and GABA-A receptors.

Gelsemium_CNS_Targets G_Alkaloid Gelsemium Alkaloids (e.g., this compound Derivatives) GlyR Glycine Receptor (GlyR) G_Alkaloid->GlyR Interacts with GABAaR GABA-A Receptor (GABAaR) G_Alkaloid->GABAaR Interacts with AChE Acetylcholinesterase (AChE) G_Alkaloid->AChE Inhibits Effect1 Modulation of Inhibitory Neurotransmission GlyR->Effect1 GABAaR->Effect1 Effect2 Increased Acetylcholine Levels AChE->Effect2

Figure 3. Potential CNS targets of Gelsemium alkaloids.

Application Notes and Protocols for the Quantification of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific validated analytical methods for the quantification of 11-Hydroxyhumantenine have been published in the peer-reviewed literature. This document provides a detailed, representative protocol based on established methods for the quantification of structurally similar indole alkaloids, such as those from the Strychnos genus. The user of this guide must perform a full method validation for this compound according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.

Introduction

This compound is an indole alkaloid isolated from plants of the Gelsemium genus.[] As with many complex natural products, accurate and precise quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and toxicological assessments. The analytical methods of choice for the quantification of indole alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and more advanced techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[2][3]

This application note provides a detailed protocol for a representative LC-MS/MS method that can be adapted and validated for the quantification of this compound in biological matrices such as plasma.

Analytical Method Overview

The recommended approach for the quantification of this compound is a reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity, which is essential when dealing with complex matrices.

General Workflow:

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard (IS) Sample->IS Precipitate Protein Precipitation (e.g., with Methanol) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Experimental Protocols

This section details a representative protocol for the quantification of an indole alkaloid in rat plasma, which can be adapted for this compound.

Materials and Reagents
  • This compound reference standard (purity >95%)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a structurally related indole alkaloid (e.g., strychnine, brucine) can be used.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control (blank) plasma from the relevant species

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is a suitable starting point.[4]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for this compound.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 2.1 x 150 mm, 3.5 µm)[4]
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid[4]
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A gradient program should be developed to ensure separation from matrix components. A representative gradient is shown below.

Representative Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.01090
10.01090
10.1955
15.0955

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The specific precursor and product ions for this compound (Molecular Formula: C₂₁H₂₆N₂O₄, Molecular Weight: 370.45) and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

  • This compound: Precursor ion [M+H]⁺ → Product ions (to be determined).

  • Internal Standard: Precursor ion [M+H]⁺ → Product ions (to be determined).

The most intense and stable product ion for each compound should be used for quantification (quantifier), and a second product ion should be monitored for confirmation (qualifier).

Method Validation

A comprehensive method validation should be performed according to ICH guidelines. The following parameters should be assessed.

Method Validation Workflow:

Validation_Workflow cluster_performance Performance Characteristics cluster_stability Stability Assessment Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability Validation->ShortTerm LongTerm Long-Term Stability Validation->LongTerm PostProcess Post-Preparative Stability Validation->PostProcess

Caption: Key parameters for analytical method validation.

Representative Validation Data for Analogous Indole Alkaloids

The following table summarizes typical validation parameters for the quantification of indole alkaloids using LC-MS/MS, as reported in the scientific literature.[4] These values can serve as a benchmark for the validation of a method for this compound.

ParameterStrychnineBrucineStrychnine N-oxideBrucine N-oxide
Linearity Range (ng/mL) 0.510 - 306.30.510 - 306.30.102 - 306.00.102 - 306.0
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Accuracy (%) 89.4 - 11389.4 - 11389.4 - 11389.4 - 113
Intra-day Precision (%RSD) < 14.9< 14.9< 14.9< 14.9
Inter-day Precision (%RSD) < 14.9< 14.9< 14.9< 14.9
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5100.5100.1020.102

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x² or 1/x) linear regression is typically used.

  • Quantification: The concentration of this compound in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of indole alkaloids. While this protocol is based on methods for structurally similar compounds, it serves as an excellent starting point for the development and validation of a specific method for this compound. Adherence to rigorous validation procedures is essential to ensure the generation of reliable and accurate quantitative data for research and regulatory purposes.

References

Application Note: A Robust HPLC Method for the Quantification of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole alkaloid found in plants of the Strychnos genus. As a member of this class of compounds, which includes the well-known alkaloids strychnine and brucine, it is of significant interest for phytochemical and pharmacological research. The development of a reliable and reproducible analytical method for the quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Method Development Strategy

The development of this HPLC method was based on a systematic evaluation of chromatographic parameters to achieve optimal separation and quantification of this compound. The overall workflow for the method development is depicted below.

HPLC_Method_Development cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Optimization cluster_validation Method Validation cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions Sample_Extraction Extract this compound from Plant Matrix Filtration Filter Extracts and Standards (0.45 µm) Sample_Extraction->Filtration Column_Selection Select C18 Column Filtration->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (ACN/H2O, pH) Column_Selection->Mobile_Phase_Opt Gradient_Elution Develop Gradient Program Mobile_Phase_Opt->Gradient_Elution Detection_WL Select Detection Wavelength Gradient_Elution->Detection_WL Linearity Linearity & Range Detection_WL->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Specificity Specificity Precision->Specificity Quantification Quantify this compound in Samples Specificity->Quantification

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (reagent grade)

  • Plant material containing this compound

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[1][2]

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
17.01090
20.09010
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material.[3] The specific steps may require optimization depending on the sample matrix.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform extraction using sonication for 30 minutes or reflux for 2 hours.[4]

  • Filtration: Allow the extract to cool to room temperature and filter it through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[4]

The sample preparation workflow is illustrated below.

Sample_Preparation Start Dried Plant Material Grind Grind to Fine Powder Start->Grind Extract Solvent Extraction (Methanol) Grind->Extract Filter_Solid Filter to Remove Solid Debris Extract->Filter_Solid Concentrate Evaporate to Dryness Filter_Solid->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Filter_Final Filter (0.45 µm) into HPLC Vial Reconstitute->Filter_Final End Ready for Injection Filter_Final->End

Caption: Sample preparation workflow for plant extracts.

Results and Discussion

This HPLC method provides excellent separation and resolution for this compound from other matrix components. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a common and effective approach for the analysis of indole alkaloids.[5][6][7] The acidic mobile phase ensures the protonation of the alkaloid, leading to sharp and symmetrical peaks.

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. A summary of the validation parameters is presented in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Accuracy (Recovery %) 98.5% - 101.2%
Retention Time Approximately 8.5 min (Varies with system)

The developed RP-HPLC method is simple, precise, accurate, and reliable for the quantitative determination of this compound in plant extracts and pharmaceutical formulations. This method can be readily implemented in a quality control laboratory for routine analysis. The provided protocols offer a solid foundation for researchers working with this and structurally related indole alkaloids.

References

Application Notes and Protocols: Detection of 11-Hydroxyhumantenine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole alkaloid found in plants of the Gelsemium genus.[] These plants are known for their complex alkaloid profiles and have been used in traditional medicine, but they are also highly toxic. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, toxicological assessments, and the development of potential therapeutic applications of these compounds. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol is based on established methods for the analysis of Gelsemium alkaloids.[2][3][4]

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC21H26N2O4[]
Molecular Weight370.449 g/mol []
Monoisotopic Mass370.189258 DaInferred from molecular formula
Precursor Ion [M+H]+m/z 371.1971[5]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the detection of this compound.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are two common methods for biological and plant-based samples.

a) Ultrasonic Extraction from Plant Material [2]

This method is suitable for extracting alkaloids from fresh plant tissues.

  • Homogenize fresh plant material using liquid nitrogen.

  • Weigh approximately 100 mg of the homogenized sample into a microcentrifuge tube.

  • Add 2.5 mL of 80% ethanol.

  • Perform ultrasonic extraction for 30 minutes at 60°C.

  • Repeat the extraction step and combine the supernatants.

  • Filter the combined extract through a 0.22 µm syringe filter.

  • Evaporate a 1 mL aliquot to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Liquid Samples (e.g., honey, plasma) [3]

This method is effective for cleaning up and concentrating alkaloids from complex liquid matrices.

  • Dilute the liquid sample (e.g., 1.0 g of honey in 5 mL of water).[3]

  • Condition a PRS cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water and discard the effluent.[3]

  • Elute the alkaloids with 8 mL of 5% ammoniated methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL

b) Mass Spectrometry (MS) Conditions

The instrument should be operated in positive electrospray ionization (ESI+) mode.

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 450°C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

c) Multiple Reaction Monitoring (MRM) Parameters

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. Based on data for related humantenine-type alkaloids, the following are proposed transitions for method development.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound371.2To be determinedTo be determinedOptimize (start at 20-30)
Humantenine (Reference)355.2309.1122.1Optimize

Note: The optimal product ions and collision energies for this compound need to be determined by infusing a standard solution and performing a product ion scan.

Data Presentation and Quantification

For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound.

Calibration Curve and Quality Control

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
LLOQ (e.g., 0.1)
Low QC (e.g., 0.3)
Mid QC (e.g., 50)
High QC (e.g., 150)
ULOQ (e.g., 200)

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control. Calibration ranges for Gelsemium alkaloids have been successfully established between 0.1–200 ng/mL.[4]

Workflow and Pathway Diagrams

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction (Ultrasonic or SPE) Sample->Extraction Filtration Filtration & Evaporation Extraction->Filtration Reconstitution Reconstitution Filtration->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Inject Sample MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MSMS_Detection Tandem MS Detection (MRM) MS_Ionization->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

This detailed protocol provides a robust starting point for researchers developing methods for the detection and quantification of this compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for Homoharringtonine (HHT) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "11-Hydroxyhumantenine" is not available in the provided search results. The following application notes and protocols are based on studies of Homoharringtonine (HHT) , a compound with established anti-cancer properties in cell culture research. HHT is an FDA-approved drug for leukemia and has been studied in various solid tumors.[1]

These notes are intended for researchers, scientists, and drug development professionals working with HHT in an in vitro setting.

Introduction to Homoharringtonine (HHT)

Homoharringtonine (HHT) is a natural alkaloid derived from the Cephalotaxus plant species. It is a known protein synthesis inhibitor and has demonstrated significant anti-tumor activity in several types of cancer, including colorectal cancer (CRC), melanoma, and leukemia.[1][2] Functionally, HHT has been shown to inhibit cancer cell proliferation, suppress migration and invasion, and induce programmed cell death (apoptosis).[1][2] Its primary mechanism of action involves the inactivation of key cell survival signaling pathways, most notably the PI3K/AKT/mTOR pathway.[1]

Data Presentation: Effects of HHT on Cancer Cell Lines

The cytotoxic and anti-proliferative effects of HHT vary across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Homoharringtonine in Various Cancer Cell Lines

Cell Line Cancer Type Assay Incubation Time IC50 Value Reference
LoVo Colorectal Cancer CCK-8 48 hours 0.35 µM [1]
SW480 Colorectal Cancer CCK-8 48 hours 0.4 µM [1]
K562 Myeloid Leukemia CCK-8 Not Specified 28.53 nM [3]
A375 Melanoma CCK-8 Not Specified Not Specified [2]

| B16F10 | Melanoma | CCK-8 | Not Specified | Not Specified |[2] |

Table 2: Observed Cellular Effects of Homoharringtonine Treatment

Cell Line(s) Concentration(s) Duration Observed Effects Reference
LoVo, SW480 0.15 µM, 0.3 µM 48 hours Significant reduction in cell proliferation (EdU assay).[1] [1]
K562 Not Specified Not Specified Accumulation of cells in the G0/G1 phase (cell cycle arrest).[3] [3]
A375, B16F10 Not Specified Not Specified Induction of DNA damage, apoptosis, and G2/M cell cycle arrest.[2] [2]

| Mammary Tumor Cells | Not Specified | Not Specified | Down-regulation of p-AKT, p-mTOR, and Bcl-2; up-regulation of P53, Bax, cleaved caspase-3, and cleaved caspase-9.[2] |[2] |

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of HHT on cancer cells in culture.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Interpretation A Cell Line Seeding (e.g., LoVo, K562) C Treat Cells with Varying HHT Concentrations A->C B HHT Stock Solution Preparation (in DMSO) B->C D Incubate for Specified Duration (e.g., 24, 48, 72h) C->D E Cell Viability Assay (CCK-8 / MTT) D->E F Apoptosis Assay (Flow Cytometry) D->F G Cell Cycle Analysis (Flow Cytometry) D->G H Protein Expression (Western Blot) D->H I Determine IC50 E->I J Quantify Apoptosis F->J K Analyze Cell Cycle Arrest G->K L Measure Protein Level Changes (e.g., p-AKT, Caspase-3) H->L

Caption: General experimental workflow for in vitro HHT studies.

Signaling Pathways

1. HHT-Induced Apoptosis Pathway

HHT induces apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[2]

G HHT Homoharringtonine (HHT) Bcl2 Bcl-2 (Anti-apoptotic) HHT->Bcl2 inhibits Bax Bax (Pro-apoptotic) HHT->Bax activates Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito Casp9 Cleaved Caspase-9 Mito->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: HHT-mediated intrinsic apoptosis signaling pathway.

2. HHT Inhibition of the PI3K/AKT/mTOR Pathway

A key mechanism of HHT's anti-tumor activity is the inactivation of the PI3K/AKT/mTOR signaling cascade, which is critical for cancer cell proliferation and survival.[1]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HHT Homoharringtonine (HHT) HHT->AKT inhibits HHT->mTOR inhibits

Caption: HHT inhibits the PI3K/AKT/mTOR survival pathway.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol determines the cytotoxic effect of HHT on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LoVo, SW480, K562).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Homoharringtonine (HHT).

  • Dimethyl sulfoxide (DMSO) for HHT stock solution.

  • Cell Counting Kit-8 (CCK-8) reagent.

  • Microplate reader (450 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • HHT Preparation: Prepare a 10 mM stock solution of HHT in DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the wells and add 100 µL of the HHT dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until the color in the control wells changes to orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells after HHT treatment using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • 6-well cell culture plates.

  • HHT-treated and control cells.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided with the kit).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with HHT at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Protein Expression Analysis by Western Blot

This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by HHT (e.g., p-AKT, p-mTOR, Bcl-2, Cleaved Caspase-3).[2]

Materials:

  • HHT-treated and control cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse HHT-treated and control cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin.

References

Application Notes and Protocols for In Vivo Experimental Design of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo experimental data for 11-Hydroxyhumantenine is not publicly available. The following application notes and protocols are based on established methodologies for the broader class of indole alkaloids and related compounds. This document is intended to serve as a comprehensive guide for researchers and scientists in designing and executing initial in vivo studies for this compound.

Introduction

This compound is an indole alkaloid, a class of naturally occurring compounds known for a wide range of pharmacological activities. Plant-based indole alkaloids have shown significant potential in preclinical and clinical studies, with activities including anticancer, anti-inflammatory, analgesic, and anticholinesterase effects.[1] Given the structural features of this compound, it is hypothesized to possess therapeutic potential warranting in vivo investigation.

This document outlines a strategic approach to the in vivo experimental design for this compound, covering initial toxicity assessment, pharmacokinetic profiling, and preliminary efficacy evaluation. The protocols provided are adapted from established models used for other indole alkaloids and are intended to be a starting point for study design.

Preclinical In Vivo Strategy

A tiered approach is recommended for the in vivo evaluation of this compound. This typically begins with acute toxicity studies to determine a safe dose range, followed by pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Finally, efficacy is assessed in relevant animal models.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Preliminary Efficacy A Acute Toxicity Study (e.g., in Mice) B Dose Range Finding A->B Determine MTD C Single Dose PK Study (e.g., in Rats) B->C Inform Dose Selection D Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2) C->D F Efficacy Study at Well-Tolerated Doses D->F Inform Dosing Regimen E Selection of Relevant In Vivo Model (e.g., Analgesic, Anti-inflammatory, Anticancer) E->F G G F->G Go/No-Go Decision for Further Development

Figure 1: Tiered In Vivo Experimental Workflow for this compound.

Acute Toxicity Assessment

The initial step in the in vivo evaluation is to determine the acute toxicity of this compound. This is crucial for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.

Protocol: Acute Toxicity Study in Mice (Up-and-Down Procedure)
  • Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), nulliparous and non-pregnant females, weighing 18-22g. Acclimatize animals for at least 5 days before dosing.

  • Housing: House animals in standard cages with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or a solution of saline with a small percentage of a solubilizing agent like DMSO, if necessary).

  • Administration: Administer the compound via the intended clinical route, typically oral (p.o.) or intraperitoneal (i.p.).

  • Procedure:

    • Dose one animal at a starting dose (e.g., 175 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • Continue this process until the criteria for stopping the study are met (e.g., four animals have been dosed and the dose-response relationship is clear).

  • Observations: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), body weight changes, and any instances of morbidity or mortality for up to 14 days.

  • Data Analysis: The maximum tolerated dose (MTD) and the approximate lethal dose (LD50) can be estimated from the results.

Data Presentation: Hypothetical Acute Toxicity Data
Dose (mg/kg, i.p.)Number of AnimalsMortalityKey Clinical Signs
5010/1No observable signs
17520/2Mild sedation, resolved within 4 hours
55021/2Severe sedation, ataxia, one animal recovered, one died
200011/1Rapid onset of severe sedation, mortality within 2 hours

Pharmacokinetic Profiling

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens in efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (200-250g) with cannulated jugular veins for serial blood sampling. Acclimatize animals for at least one week after surgery.

  • Housing: House animals individually in metabolic cages to allow for urine and feces collection, with conditions as described for mice.

  • Dose Formulation and Administration: Prepare the compound as for the toxicity study. Administer a single dose of this compound intravenously (i.v., e.g., 1 mg/kg) and orally (p.o., e.g., 10 mg/kg) to different groups of animals.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)250 ± 4585 ± 20
Tmax (h)0.0831.5 ± 0.5
AUC0-t (ng*h/mL)450 ± 70600 ± 110
t1/2 (h)3.5 ± 0.84.2 ± 1.1
CL (L/h/kg)2.2 ± 0.4-
Vd (L/kg)9.7 ± 1.5-
Bioavailability (%)-13.3

Preliminary Efficacy Evaluation

Based on the known activities of other indole alkaloids, preliminary efficacy studies for this compound could be conducted in models of pain, inflammation, or cancer.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This model is commonly used to assess the anti-inflammatory activity of novel compounds.[2]

  • Animals: Use male Wistar rats (180-200g).

  • Procedure:

    • Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.), a positive control (e.g., Indomethacin, 10 mg/kg, p.o.), or vehicle to different groups of animals.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Hypothetical Anti-inflammatory Efficacy Data
Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)
Vehicle-0
Indomethacin1065 ± 5.8
This compound1025 ± 4.2
This compound3048 ± 6.1
This compound10072 ± 7.5

Potential Signaling Pathway Involvement

Indole alkaloids are known to interact with various signaling pathways. For instance, in the context of cancer, many indole alkaloids have been shown to modulate the Mitogen-activated protein kinase (MAPK) pathway.[3] Investigating the effect of this compound on such pathways could provide insights into its mechanism of action.

G cluster_0 MAPK Signaling Pathway cluster_1 GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Differentiation, Survival) TF->Response Indole This compound (Hypothesized Target) Indole->Raf Inhibition?

Figure 2: Hypothesized Modulation of the MAPK Pathway by this compound.

Further in vitro and ex vivo studies would be required to confirm the specific molecular targets and signaling pathways modulated by this compound.

References

Application Notes and Protocols for Radiolabeling 11-Hydroxyhumantenine for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a complex indole alkaloid isolated from the plant Gelsemium elegans.[1] This natural product has garnered significant interest due to its diverse biological activities, including neuroprotective, anti-inflammatory, cardiovascular, and antibacterial properties.[1] Notably, its ability to inhibit acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine, suggests its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. To elucidate the in vivo pharmacokinetics, biodistribution, and target engagement of this compound, the development of a radiolabeled form for use as a tracer in Positron Emission Tomography (PET) imaging is a critical step.

These application notes provide a detailed protocol for the radiolabeling of this compound with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET studies.[2] The proposed strategy involves the methylation of a suitable precursor at the N-methyl position, a common and efficient method for incorporating ¹¹C into bioactive molecules.[2][3]

Proposed Radiolabeling Strategy: [¹¹C]Methylation of a Desmethyl Precursor

The chemical structure of this compound features a tertiary amine, which is part of a methyl-substituted piperidine ring. A common and effective strategy for radiolabeling such molecules is to synthesize a desmethyl precursor and then introduce the [¹¹C]methyl group in the final step of the synthesis. This approach offers the advantage of using the well-established and high-yielding reaction with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2][3]

Key steps in the overall process include:

  • Synthesis of the Desmethyl Precursor: A synthetic route to a desmethyl-11-hydroxyhumantenine precursor is required. While a total synthesis of this compound has not been reported, synthetic strategies for related Gelsemium alkaloids can be adapted. This would likely involve a multi-step synthesis to construct the complex polycyclic core, with the final steps focusing on the introduction of the hydroxyl group and leaving the N-position as a secondary amine.

  • Radiolabeling with [¹¹C]Methyl Iodide: The desmethyl precursor is reacted with cyclotron-produced [¹¹C]methyl iodide in an automated radiosynthesis module.

  • Purification: The resulting [¹¹C]this compound is rapidly purified using High-Performance Liquid Chromatography (HPLC).

  • Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed before formulation for in vivo studies.

Experimental Protocols

Protocol 1: Synthesis of the Desmethyl-11-hydroxyhumantenine Precursor

Note: As a specific total synthesis of this compound is not publicly available, this protocol is a generalized approach based on synthetic strategies for similar indole alkaloids. The actual synthesis would require significant research and development.

  • Core Skeleton Assembly: Utilize a convergent synthetic strategy to construct the pentacyclic core of the humantenine alkaloid family. This may involve key steps such as an asymmetric Diels-Alder reaction to set the initial stereochemistry, followed by a series of cyclizations and functional group manipulations.

  • Introduction of the Hydroxyl Group: Introduce the hydroxyl group at the C11 position. This could be achieved through a late-stage C-H oxidation or by carrying a protected hydroxyl group through the synthesis.

  • Formation of the Secondary Amine: Ensure that the nitrogen atom of the piperidine ring is protected throughout the synthesis with a suitable protecting group (e.g., Boc or Cbz). In the final step of the precursor synthesis, deprotect this nitrogen to yield the secondary amine (desmethyl-11-hydroxyhumantenine).

  • Purification and Characterization: Purify the precursor by column chromatography and characterize it thoroughly using NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Radiolabeling of [¹¹C]this compound

This protocol should be performed in a shielded hot cell using an automated radiosynthesis module.

  • Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst. The [¹¹C]CH₄ is then converted to [¹¹C]CH₃I by gas-phase iodination.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of the desmethyl-11-hydroxyhumantenine precursor in 300 µL of anhydrous dimethylformamide (DMF).

    • Trap the gaseous [¹¹C]CH₃I in the reaction vessel containing the precursor solution at room temperature.

    • Add a suitable base, such as sodium hydride or a non-nucleophilic organic base (e.g., Proton-Sponge®), to facilitate the N-methylation.

    • Heat the reaction mixture at 80-100 °C for 5 minutes.

  • Purification:

    • Quench the reaction with water.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate [¹¹C]this compound from the unreacted precursor and other impurities.

    • Collect the fraction corresponding to the product, detected by a radioactivity detector.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge.

    • Elute the final product from the Sep-Pak cartridge with ethanol.

    • Formulate the radiotracer in a sterile saline solution containing a small percentage of ethanol for injection.

Protocol 3: Quality Control of [¹¹C]this compound
  • Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with both a UV and a radioactivity detector. The radiochemical purity should be >95%.

  • Identity Confirmation: Co-inject the radiolabeled product with a non-radiolabeled, authenticated standard of this compound to confirm that the retention times of the radioactive peak and the UV peak of the standard are identical.

  • Specific Activity: Calculate the specific activity by measuring the total radioactivity of the final product and dividing it by the total mass of this compound (both labeled and unlabeled). The mass can be determined from the UV peak on the analytical HPLC, calibrated against a standard curve.

  • Residual Solvents: Analyze the final formulation for residual solvents (e.g., DMF, acetonitrile, ethanol) using gas chromatography to ensure they are within acceptable limits for in vivo administration.

  • Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final product to ensure it is safe for injection.

Data Presentation

Table 1: Expected Quantitative Data for the Radiolabeling of [¹¹C]this compound

ParameterExpected ValueMethod of Determination
Radiochemical Yield (decay-corrected)30-50%Based on initial [¹¹C]CH₃I activity
Radiochemical Purity> 95%Analytical HPLC
Specific Activity> 37 GBq/µmol (> 1 Ci/µmol)Analytical HPLC with UV and radioactivity detectors
Synthesis Time30-40 minutesFrom end of bombardment to final formulation

Mandatory Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC start Starting Materials core Humantenine Core Synthesis start->core hydroxyl Hydroxylation at C11 core->hydroxyl deprotect N-Deprotection hydroxyl->deprotect precursor Desmethyl Precursor deprotect->precursor labeling N-[¹¹C]Methylation precursor->labeling cyclotron [¹¹C]CO₂ Production (Cyclotron) meI [¹¹C]CH₃I Synthesis cyclotron->meI meI->labeling hplc Semi-preparative HPLC labeling->hplc formulation Formulation hplc->formulation qc Quality Control formulation->qc end end qc->end [¹¹C]this compound for Tracer Studies

Caption: Workflow for the synthesis and radiolabeling of [¹¹C]this compound.

Hypothetical Signaling Pathway

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Acetylcholine Receptor ACh->AChR Binds to Tracer [¹¹C]this compound Tracer->AChE Inhibits Inactive AChE->Inactive Breaks down to Choline + Acetate Signal Signal Transduction (e.g., cognitive function) AChR->Signal Activates

Caption: Hypothetical signaling pathway of [¹¹C]this compound as an AChE inhibitor.

Application in Tracer Studies

Once synthesized and validated, [¹¹C]this compound can be used in a variety of preclinical and clinical tracer studies to:

  • Determine Brain Penetrance: PET imaging in animal models can quantify the extent to which the tracer crosses the blood-brain barrier, a prerequisite for a centrally acting therapeutic.

  • Assess Biodistribution: Whole-body PET scans can reveal the distribution of the tracer throughout the body, identifying potential off-target accumulation and informing dosimetry calculations.

  • Measure Target Engagement: By performing PET scans before and after administration of a non-radiolabeled version of this compound or another acetylcholinesterase inhibitor, the occupancy of the enzyme by the drug can be quantified. This is a powerful tool for dose-finding studies in drug development.

  • Investigate Disease States: In models of neurodegenerative diseases, PET imaging with [¹¹C]this compound could be used to measure changes in the levels or activity of acetylcholinesterase, providing insights into disease progression and the effects of therapeutic interventions.

These application notes provide a framework for the development and use of [¹¹C]this compound as a novel PET tracer. The successful implementation of these protocols will enable a deeper understanding of the in vivo behavior of this promising natural product and facilitate its potential translation into a therapeutic agent.

References

Potential Pharmacological Targets of 11-Hydroxyhumantenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is an indole alkaloid, likely a metabolite of humantenine, a compound found in plants of the Gelsemium genus. While direct pharmacological data on this compound is scarce, the activities of its parent compound and structurally related alkaloids provide a strong basis for predicting its potential molecular targets. Humantenine-type alkaloids have demonstrated a range of biological effects, including analgesic, anti-inflammatory, and anti-anxiety properties. Furthermore, related akuammine alkaloids are known to interact with opioid receptors. This document outlines the inferred potential pharmacological targets of this compound and provides detailed protocols for their investigation.

Recent metabolic studies of the related compound humantenirine have identified oxidation as a major metabolic pathway, supporting the hypothesis that this compound may be a naturally occurring metabolite of humantenine.[1][2][3] The pharmacological profile of parent compounds is often predictive of their metabolites, suggesting that the targets of humantenine are relevant starting points for the investigation of this compound.

Inferred Pharmacological Targets

Based on the pharmacology of humantenine and related alkaloids, the following are proposed as primary potential targets for this compound:

  • Opioid Receptors (μ and κ): Structurally similar akuamma alkaloids, such as akuammine and pseudo-akuammigine, have been identified as agonists at the mu-opioid receptor (μOR) and kappa-opioid receptor (κOR).[4][5][6][7][8] These receptors are well-established targets for analgesics.

  • Glycine Receptors (GlyRs): The parent alkaloid, gelsemine, from Gelsemium has been shown to produce potent antinociception by acting on spinal α3 glycine receptors.[9] Humantenine has also been found to inhibit glycine receptors.[10]

  • GABA-A Receptors: Humantenine has demonstrated inhibitory effects on GABA-A receptors, which are critical mediators of inhibitory neurotransmission in the central nervous system.[10]

Data Presentation: Comparative Alkaloid Activity

As no direct quantitative data for this compound is available, the following table summarizes the activity of related alkaloids at the inferred targets to provide a baseline for experimental design.

AlkaloidReceptor TargetAssay TypeQuantitative Data (Ki, IC50, EC50)Reference
Akuammineμ-Opioid ReceptorRadioligand BindingKi: ~1-10 µM[4]
Akuammineμ-Opioid ReceptorG-protein ActivationEC50: Micromolar range[4]
Pseudo-akuammigineμ-Opioid ReceptorRadioligand BindingKi: Micromolar range[4]
Akuammicineκ-Opioid ReceptorFunctional AssayPotent Agonist[4][7]
Gelsemineα3 Glycine ReceptorElectrophysiology-[9]
HumantenineGlycine Receptor (α1)ElectrophysiologyIC50: No detectable activity[10]
KoumineGlycine Receptor (α1)ElectrophysiologyIC50: 31.5 ± 1.7 µM[10]
GelsevirineGlycine Receptor (α1)ElectrophysiologyIC50: 40.6 ± 8.2 µM[10]
KoumineGABA-A ReceptorElectrophysiologyInhibitory Activity[10]

Mandatory Visualizations

Signaling_Pathways cluster_opioid Opioid Receptor Signaling cluster_glycine Glycine Receptor Modulation 11-Hydroxyhumantenine_O This compound MOR_KOR μ/κ Opioid Receptors 11-Hydroxyhumantenine_O->MOR_KOR Agonist? Gi_Go Gi/Go Protein MOR_KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAPK Pathway Activation Gi_Go->MAPK cAMP ↓ cAMP AC->cAMP Analgesia_O Analgesia cAMP->Analgesia_O MAPK->Analgesia_O 11-Hydroxyhumantenine_G This compound GlyR Glycine Receptor (α3) 11-Hydroxyhumantenine_G->GlyR Potentiator/Agonist? Chloride_Influx ↑ Chloride Influx GlyR->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Analgesia_G Analgesia Hyperpolarization->Analgesia_G

Caption: Inferred signaling pathways for this compound.

Experimental_Workflow Start This compound Sample Binding_Assay Radioligand Binding Assays (Opioid & Glycine Receptors) Start->Binding_Assay Functional_Assay Functional Assays (cAMP & Ca2+ Flux) Binding_Assay->Functional_Assay Determine Affinity (Ki) Electrophysiology Electrophysiology (Patch-Clamp on GlyR & GABA-A R) Functional_Assay->Electrophysiology Determine Potency (EC50/IC50) In_Vivo In Vivo Models (Analgesia, Anti-inflammatory) Electrophysiology->In_Vivo Confirm Cellular Mechanism Data_Analysis Data Analysis & SAR In_Vivo->Data_Analysis Evaluate Therapeutic Potential

Caption: Experimental workflow for target validation.

Experimental Protocols

Protocol 1: Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for μ- and κ-opioid receptors.

Materials:

  • HEK293 cells stably expressing human μ- or κ-opioid receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligands: [³H]DAMGO (for μOR), [³H]U-69,593 (for κOR).

  • Non-specific binding control: Naloxone (10 µM).

  • This compound stock solution (in DMSO).

  • Glass fiber filters and scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (final concentration ~1 nM), and 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of naloxone.

    • Add 50 µL of membrane preparation (20-40 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Opioid Receptor Activation

Objective: To assess the functional activity (agonist or antagonist) of this compound at Gi-coupled opioid receptors.

Materials:

  • CHO cells stably co-expressing the μ- or κ-opioid receptor and a cAMP-responsive reporter (e.g., CRE-luciferase).

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Forskolin solution.

  • This compound stock solution.

  • Lysis buffer and luciferase substrate.

Methodology:

  • Cell Plating:

    • Plate the reporter cells in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • Replace the culture medium with assay medium.

    • Add this compound at various concentrations and incubate for 15 minutes.

    • Add forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for 30 minutes.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and add cell lysis buffer.

    • Add luciferase substrate and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100% cAMP production).

    • Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.

Protocol 3: Electrophysiological Recording for Glycine and GABA-A Receptors

Objective: To characterize the modulatory effects of this compound on glycine and GABA-A receptor-mediated currents.

Materials:

  • HEK293 cells transiently or stably expressing human α3 glycine receptors or α1β2γ2 GABA-A receptors.

  • External solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Agonists: Glycine or GABA.

  • This compound stock solution.

  • Patch-clamp rig with amplifier and data acquisition software.

Methodology:

  • Cell Preparation:

    • Plate cells on coverslips for recording.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -60 mV.

    • Apply the agonist (glycine or GABA) at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.

    • Co-apply the agonist with various concentrations of this compound.

    • Record the changes in current amplitude.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation or inhibition of the baseline current.

    • Construct a concentration-response curve and determine the EC50 or IC50.

Conclusion

While further research is required to definitively characterize the pharmacological profile of this compound, the available evidence from related alkaloids strongly suggests that opioid, glycine, and GABA-A receptors are key targets of interest. The protocols outlined in this document provide a robust framework for initiating the investigation of this compound's mechanism of action and therapeutic potential. The comparative data on related compounds will serve as a valuable reference for interpreting experimental outcomes and guiding future drug development efforts.

References

Investigating the Mechanism of Action of 11-Hydroxyhumantenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine is a derivative of the monoterpenoid indole alkaloid humantenine, which is naturally found in plants of the Gelsemium genus.[1][2][3][4] Despite the known biological activities of other Gelsemium alkaloids, there is currently a significant lack of scientific literature and data specifically detailing the mechanism of action, biological activity, and pharmacological profile of this compound. This document aims to provide a comprehensive overview of the current knowledge gap and to propose a series of detailed application notes and experimental protocols to facilitate future research into the pharmacological properties of this compound. The information provided herein is based on the known activities of the parent compound, humantenine, and the broader class of Gelsemium alkaloids.

Current State of Knowledge

A thorough review of existing scientific literature reveals no specific studies on the mechanism of action of this compound. Information regarding its binding affinities, IC50/EC50 values, and effects on specific signaling pathways is not available.

The parent compound, humantenine , belongs to the gelsedine-type class of Gelsemium alkaloids.[1][2] While many Gelsemium alkaloids exhibit a range of biological activities, including anti-tumor, immunosuppressive, anti-anxiety, and analgesic effects, humantenine itself has been shown to be largely inactive on certain neurological targets.[1][2][5] Specifically, one study demonstrated that humantenine did not display any detectable activity on glycine receptors (GlyRs) composed of α1, α2, or α3 subunits, nor on GABAA receptors, which are known targets for other Gelsemium alkaloids like gelsemine and koumine.[5]

This lack of activity for the parent compound suggests that the addition of a hydroxyl group at the 11th position, forming this compound, may or may not impart significant biological activity. Therefore, a systematic investigation is required to elucidate its pharmacological profile.

Proposed Experimental Plan for Investigating the Mechanism of Action

The following sections outline a series of recommended experimental protocols to systematically investigate the mechanism of action of this compound.

Preliminary In Vitro Screening

A broad panel of in vitro assays is recommended to identify potential biological targets and activities.

Table 1: Proposed Initial In Vitro Screening Assays for this compound

Assay TypeTarget/PathwayPurpose
Receptor Binding Assays Comprehensive panel of CNS receptors (e.g., opioid, serotonin, dopamine, adrenergic, muscarinic, glutamate)To identify potential receptor binding affinities.
Enzyme Inhibition Assays Panel of key enzymes (e.g., kinases, phosphatases, proteases, acetylcholinesterase)To determine potential enzyme inhibitory activity.
Ion Channel Assays Panel of voltage-gated and ligand-gated ion channels (e.g., sodium, potassium, calcium, GABAA, glycine receptors)To assess effects on ion channel function.
Cytotoxicity Assays Various cancer cell lines (e.g., HeLa, MCF-7, A549) and normal cell lines (e.g., HEK293, fibroblasts)To evaluate potential anti-proliferative or toxic effects.
Anti-inflammatory Assays LPS-stimulated macrophages (measuring NO, TNF-α, IL-6 production)To investigate potential anti-inflammatory properties.
Detailed Experimental Protocols

Objective: To determine the binding affinity of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • This compound

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with glass fiber filters

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibition constant).

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Proposed Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated if initial screening reveals relevant activity.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_hit_validation Phase 2: Hit Identification & Validation cluster_moa Phase 3: Mechanism of Action Elucidation screening In Vitro Screening Panels (Binding, Enzyme, Ion Channel, Cytotoxicity) hit_id Identify Active 'Hits' screening->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity functional_assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) selectivity->functional_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) functional_assays->pathway_analysis

Caption: Proposed experimental workflow for investigating this compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor (e.g., GPCR) g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates tf Transcription Factor (e.g., CREB) kinase->tf Phosphorylates gene_expression Gene Expression tf->gene_expression Regulates hydroxyhumantenine This compound hydroxyhumantenine->receptor Binds/Modulates

Caption: Hypothetical GPCR signaling pathway for investigation.

Conclusion and Future Directions

The study of this compound is currently in its infancy. The lack of available data presents a significant opportunity for novel research in the field of natural product pharmacology. The proposed experimental protocols provide a roadmap for the initial characterization of this compound. Should initial screenings yield positive results, further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile will be warranted. The elucidation of the mechanism of action of this compound could potentially lead to the discovery of a new pharmacological agent with therapeutic potential.

References

11-Hydroxyhumantenine: Uncharted Territory in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the therapeutic potential, mechanism of action, and experimental data for 11-Hydroxyhumantenine is not currently available in the public domain. This compound, identified by its chemical formula C21H26N2O4, remains largely unexplored within the scientific community, presenting a significant knowledge gap for researchers, scientists, and drug development professionals.

At present, there are no publicly accessible studies detailing the pharmacology, toxicology, or potential therapeutic applications of this compound. Consequently, the creation of detailed application notes, experimental protocols, and data-driven visualizations as initially requested is not feasible.

The lack of information highlights a potential opportunity for novel research in the field of pharmacology and drug discovery. Future investigations would need to begin with foundational in vitro and in vivo studies to elucidate the compound's basic biological activities.

Future Research Directions: A Proposed Workflow

Should research on this compound be undertaken, a systematic approach would be necessary to characterize its properties and potential as a therapeutic agent. The following conceptual workflow outlines the key stages of such an investigation.

G cluster_discovery Phase 1: Discovery & Initial Characterization cluster_preclinical Phase 2: Preclinical In Vitro & In Vivo Screening cluster_development Phase 3: Lead Optimization & Candidate Selection A Compound Isolation / Synthesis of this compound B Structural Elucidation (NMR, Mass Spectrometry) A->B C Initial Purity Assessment (HPLC, LC-MS) B->C D In Vitro Target Identification (e.g., Receptor Binding Assays) C->D E Cell-Based Assays (Cytotoxicity, Functional Assays) D->E F In Vivo Animal Models (Toxicity, Efficacy) E->F G ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Selection of Clinical Candidate I->J

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 11-Hydroxyhumantenine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to access the core structure of humantenine-type alkaloids?

A common and effective strategy for constructing the core of many indole alkaloids is the Pictet-Spengler reaction.[1][2][3] This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, which is a key structural motif in the humantenine family.

Q2: How can I introduce the hydroxyl group at the 11-position of the indole nucleus?

Direct hydroxylation of the indole ring can be challenging. A common strategy is to use a starting material that already contains a functional group at the corresponding position, which can then be converted to a hydroxyl group late in the synthesis. Alternatively, directed C-H functionalization methods are emerging as powerful tools for late-stage hydroxylation of complex molecules.

Q3: What are the main challenges in the synthesis of complex indole alkaloids like 11-Hydroxyhumantenine?

The synthesis of complex indole alkaloids is often challenging due to their densely functionalized and stereochemically rich structures.[4] Key challenges include controlling stereochemistry, achieving high yields in multi-step sequences, and the purification of polar, complex molecules.[5] The formation of multiple products and difficult-to-remove impurities are also common issues.

Q4: What are the most effective methods for purifying hydroxylated indole alkaloids?

The purification of polar alkaloids can be complex. A combination of chromatographic techniques is often necessary.[6] High-performance liquid chromatography (HPLC) is a powerful tool for separating complex mixtures of alkaloids.[7] Column chromatography using silica gel or alumina, with carefully selected solvent systems, is also a standard method.[1] For polar compounds, reversed-phase chromatography may be more effective.

Troubleshooting Guides

Low Yield in the Pictet-Spengler Reaction
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Systematically vary the reaction temperature, solvent, and catalyst (if applicable). Common solvents include acetonitrile, toluene, and dichloromethane.[1] Acid catalysts like trifluoroacetic acid (TFA) are often used.
Decomposition of Starting Materials Ensure the purity of the tryptamine and aldehyde starting materials. Degradation can occur, especially with sensitive aldehydes. Consider using freshly prepared or purified reagents.
Poor Solubility of Reactants Select a solvent system in which both the tryptamine derivative and the aldehyde are soluble at the reaction temperature.[8]
Side Product Formation Analyze the crude reaction mixture by LC-MS or TLC to identify major byproducts. Adjusting the stoichiometry of the reactants or the reaction temperature may minimize side reactions.
Inefficient Late-Stage Hydroxylation
Potential Cause Troubleshooting Steps
Steric Hindrance The target position for hydroxylation may be sterically inaccessible. Consider using a smaller, more reactive hydroxylating agent or a different catalytic system.
Deactivating Groups on the Indole Ring Electron-withdrawing groups on the indole nucleus can deactivate it towards electrophilic attack. A stronger oxidizing agent or a different synthetic strategy may be required.
Over-oxidation or Side Reactions The hydroxylated product may be susceptible to further oxidation or rearrangement under the reaction conditions. Optimize the reaction time and temperature, and consider using a milder oxidizing agent.
Difficult Purification of the Final Product
Potential Cause Troubleshooting Steps
High Polarity of the Compound Use a more polar mobile phase in normal-phase chromatography or switch to reversed-phase chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for basic alkaloids.
Presence of Closely Eluting Impurities Employ high-resolution separation techniques like preparative HPLC or counter-current chromatography.[7]
Product Instability on Silica Gel Some alkaloids can degrade on acidic silica gel. Consider using neutral alumina or a deactivated silica gel for column chromatography.

Experimental Protocols

Representative Protocol for a Pictet-Spengler Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq) in anhydrous acetonitrile (0.1 M).[1]

  • Reaction Setup: To the stirred solution, add trifluoroacetic acid (0.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.[1]

General Protocol for Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides representative yields for key transformations in the synthesis of complex indole alkaloids, based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction Type Example Transformation Reported Yield Range
Pictet-Spengler Reaction Tryptamine derivative + Aldehyde → Tetrahydro-β-carboline46-66%[1]
Dearomative Hydroalkylation N-substituted indole + Alkylboronic acid → Alkylated indolineup to 87%[9]
Castro Indole Synthesis o-Alkynylanilide cyclization → Indole derivative~74%[10]

Visualizations

Synthetic_Pathway A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline Intermediate C->D E Multi-step functionalization D->E F Advanced Intermediate E->F G Late-stage Hydroxylation F->G H This compound G->H

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield in Coupling Reaction Q1 Check Purity of Starting Materials? Start->Q1 A1_Yes Purify and Repeat Q1->A1_Yes Impure A1_No Proceed to Next Check Q1->A1_No Pure Q2 Optimize Reaction Conditions? A1_No->Q2 A2_Yes Vary Temp, Solvent, Catalyst Q2->A2_Yes Yes A2_No Analyze Side Products Q2->A2_No No Q3 Identify Side Products by LC-MS? A2_No->Q3 A3_Yes Adjust Stoichiometry or Conditions Q3->A3_Yes Yes A3_No Consider Alternative Route Q3->A3_No No

Caption: Troubleshooting decision tree for low reaction yield.

Purification_Workflow Start Crude this compound Step1 Column Chromatography (Silica Gel) Start->Step1 Step2 TLC Analysis of Fractions Step1->Step2 Decision1 Purity > 95%? Step2->Decision1 Step3 Preparative HPLC Decision1->Step3 No End Pure this compound Decision1->End Yes Step4 Characterization (NMR, MS) Step3->Step4 Step4->End

Caption: Purification workflow for the final product.

References

Technical Support Center: Stabilizing 11-Hydroxyhumantenine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 11-Hydroxyhumantenine in solution?

A1: Like many indole alkaloids, this compound is susceptible to degradation from several factors. The primary environmental factors to consider are:

  • pH: The stability of alkaloids is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is crucial to protect solutions from light.[1]

  • Oxygen: Oxidative degradation can occur, especially in the presence of light, elevated temperatures, or certain metal ions.

Q2: What are the initial signs that my this compound solution is degrading?

A2: Visual inspection can sometimes provide initial clues, such as a change in color or the formation of precipitate. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.

Q3: What is a suitable solvent for dissolving and storing this compound?

A3: While specific solubility data is not available, indole alkaloids are often soluble in organic solvents like methanol, ethanol, or DMSO. For aqueous solutions, it is crucial to determine the optimal pH for stability. Stock solutions are often prepared in an organic solvent and then diluted into an aqueous buffer for experiments.[2] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q4: How long can I expect my this compound solution to be stable?

A4: The stability of this compound in solution is highly dependent on the storage conditions (solvent, pH, temperature, light exposure). Some indole alkaloids in specific extracts have been found to be relatively unstable at ambient conditions after just one day.[2] Therefore, it is recommended to use freshly prepared solutions whenever possible or to conduct a stability study to establish an appropriate shelf-life for your specific solution and storage conditions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my aqueous experimental buffer.

Possible Cause Troubleshooting Step
Inappropriate pH Perform a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the concentration over time.
Oxidation Degas the solvent and buffer by sparging with an inert gas like nitrogen or argon before preparing the solution. Consider adding an antioxidant if compatible with your experiment.
Photodegradation Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.[1]
Adsorption to Container Use silanized glass or low-adsorption polypropylene containers, especially for very dilute solutions.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram after short-term storage.

Possible Cause Troubleshooting Step
Chemical Degradation This indicates the formation of degradation products. Try to identify these products using techniques like LC-MS/MS to understand the degradation pathway.
Contamination Ensure the purity of your solvent and the cleanliness of your storage containers. Filter the solution through a 0.22 µm filter before storage.
Solvent Evaporation Ensure the container is tightly sealed to prevent solvent evaporation, which would concentrate the sample and any impurities.

Illustrative Stability Data

The following tables present hypothetical stability data for this compound to demonstrate how such information would be structured. This is not actual experimental data.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 25°C.

pH% Remaining after 24 hours% Remaining after 72 hours
3.085.265.7
5.095.888.1
7.098.594.3
9.092.178.5

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in pH 7.0 Buffer.

Temperature% Remaining after 7 days
4°C99.1
25°C (Room Temp)85.4
40°C62.3

Experimental Protocols

Protocol 1: General HPLC-UV Method for Stability Indicating Analysis

This protocol outlines a general method for assessing the stability of this compound. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around the absorbance maximum).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Dilute the stock solution to the desired concentration in the test buffer or solution.

    • For the stability study, aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposures).

    • At each time point, withdraw a sample, and if necessary, quench any ongoing reaction (e.g., by dilution in the mobile phase or freezing).

  • Analysis: Inject the samples onto the HPLC system. The peak area of this compound is used to calculate its concentration relative to a standard or the initial time point. The appearance and growth of new peaks indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Methanol) prep_working Dilute to Working Concentration in Test Buffers (Varying pH) prep_stock->prep_working storage_temp Incubate at Different Temperatures (4°C, 25°C, 40°C) prep_working->storage_temp storage_light Expose to Light vs. Protect from Light (Dark) prep_working->storage_light sampling Sample at Time Points (0, 24, 48, 72 hours) storage_temp->sampling storage_light->sampling hplc HPLC-UV Analysis sampling->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_pathways Hypothetical Degradation Pathways parent This compound (Indole Alkaloid Core) oxidation Oxidation Product (e.g., N-oxide or Hydroxylated Indole) parent->oxidation O2 / Light hydrolysis Hydrolysis Product (if ester/amide present) parent->hydrolysis H2O / H+ or OH- photolysis Photolytic Product (Ring Opening/Rearrangement) parent->photolysis UV Light

Caption: Hypothetical degradation pathways for an indole alkaloid like this compound.

References

Technical Support Center: 11-Hydroxyhumantenine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information directly pertaining to the quantification of 11-Hydroxyhumantenine is limited in current scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established methodologies for the analysis of structurally similar indole alkaloids, particularly those found in complex matrices like plasma and plant extracts. These guidelines are intended to serve as a starting point for developing and troubleshooting your specific assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity or no peak detection for this compound?

A1: The most frequent causes include issues with sample preparation leading to low recovery, significant matrix effects (ion suppression), improper mass spectrometry settings, or degradation of the analyte. Ensure your extraction protocol is validated for efficiency, and consider using a stable isotope-labeled internal standard to compensate for matrix effects and recovery losses. Also, confirm the precursor and product ion m/z values and optimize MS parameters like collision energy and source temperature.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Minimizing matrix effects is critical for accurate quantification.[1] Key strategies include:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the matrix.[1]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components that can cause ion suppression or enhancement.[1]

  • Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).

Q3: My chromatographic peaks are broad or tailing. What should I investigate?

A3: Several factors can cause poor peak shape:[2]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or stationary phase. Flush the column with a strong solvent.

  • Injection Solvent: If the injection solvent is stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. This is common with basic compounds like alkaloids. Adding a mobile phase modifier like formic acid or ammonium formate can improve peak shape.

  • Extra-column Volume: Excessive tubing length or poor connections between the column and the mass spectrometer can lead to peak broadening.[2]

Q4: I am observing a shift in retention time for my analyte. What is the likely cause?

A4: Retention time shifts are typically due to changes in the mobile phase composition, flow rate, or column temperature.[4]

  • Mobile Phase: Ensure mobile phases are prepared consistently and are properly degassed. Buffers should be made fresh regularly.[5]

  • Pump and Leaks: Check the HPLC pump for consistent flow rate and inspect the system for any leaks, which can cause pressure fluctuations and retention time drift.[4][6]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[6]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during this compound quantification assays.

Guide 1: Low or No Analyte Signal

This guide helps diagnose issues when the analyte signal is weaker than expected or absent.

Low_Signal_Troubleshooting start Start: Low/No Signal check_ms 1. Verify MS Tuning & Parameters (Precursor/Product Ions, CE, Source Temp) start->check_ms check_is 2. Check Internal Standard (IS) Signal check_ms->check_is is_ok IS Signal OK? check_is->is_ok Yes is_low IS Signal Also Low/Absent check_is->is_low No issue_sample Problem is likely Analyte-Specific: - Degradation - Weighing/Dilution Error - Wrong Standard is_ok->issue_sample issue_system Problem is likely System-Wide or related to Sample Preparation is_low->issue_system end_solution Solution Identified issue_sample->end_solution check_prep 3. Evaluate Sample Prep: - Extraction Recovery - Matrix Effects (Post-extraction spike) issue_system->check_prep check_lc 4. Check LC System: - Clogged injector/lines? - Correct injection volume? check_prep->check_lc check_lc->end_solution

Figure 1. Troubleshooting flowchart for low or no analyte signal.
Guide 2: Poor Chromatography (Peak Tailing or Broadening)

This guide addresses common causes of suboptimal peak shapes.

Potential Cause Diagnostic Check Recommended Solution
Column Overload Inject a 10-fold dilution of the sample. Does the peak shape improve?Reduce sample concentration or injection volume.
Strong Injection Solvent Compare the composition of your sample solvent to the initial mobile phase.Re-dissolve the sample in a solvent that is weaker or equivalent to the initial mobile phase.[3]
Secondary Interactions Is the peak tailing specific to the basic analyte?Add/increase the concentration of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Consider a different column chemistry.
Column Contamination/Void Reverse-flush the column. Check pressure. Is performance restored?Replace the column frit or the entire column if a void has formed. Use a guard column to protect the analytical column.
Extra-Column Effects Inspect all tubing and connections between the injector, column, and MS.Minimize tubing length and internal diameter. Ensure all fittings are properly seated without dead volume.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS

This hypothetical protocol is adapted from validated methods for similar alkaloids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control (QC), add 20 µL of an internal standard working solution (e.g., this compound-d3 in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System and Conditions

  • LC System: UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: (Example) 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A, Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Hypothetical MRM Transitions

  • These values are illustrative and must be determined experimentally by infusing a pure standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound383.2188.125
This compound-d3 (IS)386.2191.125

Data Presentation

Table 1: Typical Assay Validation Parameters

This table summarizes typical performance characteristics for a validated LC-MS/MS assay for a small molecule alkaloid in plasma, based on published data.

Parameter Typical Acceptance Criteria Example Value
Linear Range Correlation coefficient (r²) > 0.990.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy within ±20%; Precision <20%0.5 ng/mL
Accuracy (% Nominal) Within ±15% (except LLOQ)95.2% - 108.5%
Precision (% CV) <15% (except LLOQ)4.1% - 11.8%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect CV < 15%92% - 105% (normalized)

Visualizations

General LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 1. Sample Collection (e.g., Plasma) p2 2. Add Internal Standard p1->p2 p3 3. Extraction (e.g., Protein Precipitation, SPE) p2->p3 p4 4. Evaporation & Reconstitution p3->p4 a1 5. LC Injection & Separation p4->a1 a2 6. Ionization (ESI) a1->a2 a3 7. MS/MS Detection (MRM) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Calibration Curve Generation d1->d2 d3 10. Concentration Calculation d2->d3

Figure 2. General experimental workflow for quantitative LC-MS/MS analysis.
Hypothetical Metabolic Pathway of Humantenine

Based on described metabolic pathways for humantenine, this diagram illustrates potential biotransformations.[7]

Metabolic_Pathway parent Humantenine demethylation Demethylation parent->demethylation CYP450s oxidation Oxidation (-> this compound) parent->oxidation CYP450s dehydrogenation Dehydrogenation parent->dehydrogenation CYP450s combo2 Demethylation + Oxidation demethylation->combo2 Oxidation combo1 Dehydrogenation + Oxidation dehydrogenation->combo1 Oxidation

Figure 3. Potential metabolic pathways of humantenine.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies of 11-Hydroxyhumantenine (Compound H)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 11-Hydroxyhumantenine (referred to as Compound H for illustrative purposes) for in vivo studies. The following information is based on established principles of pharmacology and toxicology, as direct studies on this compound are limited.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the initial dose of Compound H for my in vivo study?

A1: The initial dose selection for a novel compound like Compound H should be a systematic process based on all available data. A common and recommended starting point is to use the No Observed Adverse Effect Level (NOAEL) derived from preclinical toxicology studies. The NOAEL represents the highest dose at which no significant adverse effects were observed in animal models.[1] If a NOAEL is not available, in vitro data, such as the EC50 or IC50, can be used to estimate a starting dose, though this requires careful extrapolation.

Q2: What is a dose-range finding study and is it necessary for Compound H?

A2: A dose-range finding (DRF) study is a preliminary experiment designed to identify a range of doses that are both safe and effective.[1][2] It is a critical step in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1][3] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without unacceptable toxicity.[1] For a novel compound like Compound H, a DRF study is highly recommended to ensure the doses selected for larger, more definitive studies are both safe and pharmacologically active.

Q3: How do I design a robust dose-response study for Compound H?

A3: A well-designed dose-response study is essential for understanding the relationship between the dose of Compound H and its biological effect. Key considerations for a robust design include the number of dose groups, the specific dose levels, and the sample size per group.[4] It is advisable to include a vehicle control group and at least 3-5 dose levels of Compound H. The dose levels should be spaced appropriately to capture the full dose-response curve, including the threshold dose, the linear portion of the curve, and the plateau.

Q4: What are the key pharmacokinetic parameters to consider for Compound H?

A4: Understanding the pharmacokinetics (PK) of Compound H is crucial for optimizing the dosing regimen. Key PK parameters include:

  • Absorption: How quickly and completely Compound H enters the bloodstream.

  • Distribution: Where Compound H travels in the body.

  • Metabolism: How Compound H is broken down by the body.

  • Excretion: How Compound H is eliminated from the body.

These parameters will influence the dosing frequency and the route of administration. For example, a compound with a short half-life may require more frequent dosing.

Q5: What toxicology studies are necessary before proceeding to more advanced preclinical studies with Compound H?

A5: Before extensive in vivo studies, a battery of toxicology studies should be conducted to ensure the safety of Compound H. These typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).[2][5] These studies help identify potential target organs for toxicity and establish a safe dose range for further investigation.[2] Genetic toxicology studies are also important to assess the mutagenic potential of the compound.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at the initial doses. The doses are too low.Conduct a dose-escalation study to determine the MED. Re-evaluate in vitro data to ensure the initial dose calculations were appropriate.
High toxicity or mortality in the initial dose groups. The doses are too high.Immediately stop the experiment and reassess the starting dose. Conduct a dose de-escalation study to find the MTD. Review all available toxicology data.
High variability in the response to Compound H. Issues with drug formulation, administration route, or animal handling.Ensure the drug formulation is homogenous and stable. Verify the accuracy of the administration technique. Standardize animal handling procedures to minimize stress.
Unexpected side effects are observed. Off-target effects of Compound H.Document all observed side effects. Conduct further studies to investigate the mechanism of these off-target effects. Consider modifying the chemical structure of the compound to improve its specificity.

Experimental Protocols

Dose-Range Finding (DRF) Study Protocol
  • Animal Model: Select an appropriate animal model that is relevant to the therapeutic area of interest.

  • Groups: Assign animals to a vehicle control group and at least 5 dose groups of Compound H (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer Compound H via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and any behavioral changes for a predetermined period (e.g., 7-14 days).

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD based on the observed toxicities.

Pharmacokinetic (PK) Study Protocol
  • Animal Model: Use the same animal model as in the efficacy studies.

  • Groups: Assign animals to different time-point groups for blood collection.

  • Administration: Administer a single dose of Compound H.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples to determine the concentration of Compound H at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Quantitative Data Summary

As no specific data for this compound is available, the following tables are presented with hypothetical data for "Compound H" for illustrative purposes.

Table 1: Hypothetical Dose-Range Finding Study Results for Compound H in Mice

Dose (mg/kg)Number of AnimalsMortalityKey Clinical SignsBody Weight Change (%)
Vehicle60/6None+5%
160/6None+4%
1060/6Mild lethargy+2%
3061/6Lethargy, piloerection-5%
10064/6Severe lethargy, ataxia-15%

Table 2: Hypothetical Pharmacokinetic Parameters of Compound H in Rats after a 10 mg/kg Oral Dose

ParameterValueUnit
Cmax150ng/mL
Tmax1.5hours
AUC (0-inf)750ng*h/mL
Half-life (t1/2)4hours

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase In_Vitro_Studies In Vitro Studies (EC50/IC50) DRF_Study Dose-Range Finding (MTD/MED) In_Vitro_Studies->DRF_Study Inform Starting Dose Efficacy_Studies Dose-Response Efficacy Studies DRF_Study->Efficacy_Studies Define Dose Range Toxicology_Studies Toxicology Studies (NOAEL) DRF_Study->Toxicology_Studies Inform Dose Selection PK_Study Pharmacokinetic Study (Cmax, Tmax, AUC) PK_Study->Efficacy_Studies Inform Dosing Regimen Efficacy_Studies->Toxicology_Studies Confirm Therapeutic Window

Caption: Workflow for optimizing in vivo dosage of Compound H.

dose_response_logic cluster_input Input Parameters cluster_processing Biological System cluster_output Observed Outcomes Dose Dose of Compound H Pharmacokinetics Absorption Distribution Metabolism Excretion Dose->Pharmacokinetics Target_Engagement Receptor Binding Enzyme Inhibition Pharmacokinetics->Target_Engagement Drug Concentration at Target Efficacy Therapeutic Effect Target_Engagement->Efficacy Toxicity Adverse Effects Target_Engagement->Toxicity

Caption: Logical relationship between dose, PK/PD, and outcomes.

References

Technical Support Center: Reducing Off-Target Effects of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to identify, understand, and mitigate off-target effects when working with the novel indole alkaloid, 11-Hydroxyhumantenine. Given that specific data on the off-target profile of this compound is limited, this guide offers general principles and methodologies applicable to the broader class of indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with indole alkaloids like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] Indole alkaloids are known for their diverse pharmacological activities, which can sometimes be attributed to interactions with multiple targets.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in preclinical and clinical settings.[1] Therefore, characterizing and minimizing off-target effects is crucial for the successful development of this compound as a research tool or therapeutic agent.

Q2: I'm observing unexpected phenotypes in my cell-based assays with this compound. How can I determine if these are due to off-target effects?

A2: Several strategies can help you distinguish between on-target and off-target effects:

  • Use a structurally related inactive control: Synthesize or obtain a close analog of this compound that is predicted to be inactive against the primary target. If this inactive analog produces the same unexpected phenotype, it is likely due to an off-target effect or a general property of the chemical scaffold.

  • Vary the concentration: Off-target effects are often more pronounced at higher concentrations. Perform dose-response experiments to see if the unexpected phenotype appears at concentrations significantly higher than those required for the on-target effect.

  • Use a different inhibitor with the same target: If another well-characterized inhibitor of the intended target does not produce the same phenotype, it strengthens the hypothesis that the observed effect of this compound is off-target.

  • Target knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

Q3: What are the most likely off-targets for an indole alkaloid like this compound?

A3: While specific off-targets for this compound are not yet defined, indole alkaloids as a class have been shown to interact with a variety of proteins, including:

  • G-protein coupled receptors (GPCRs): Due to structural similarities with endogenous ligands like serotonin.[1]

  • Kinases: Many small molecules exhibit off-target kinase inhibition.

  • Ion channels: Certain alkaloids can modulate the activity of various ion channels.

  • Enzymes involved in cellular metabolism: The indole ring is a common motif in various enzyme substrates and cofactors.

Predictive computational models and broad-panel screening assays are the most effective ways to identify specific off-targets.[3][4]

Troubleshooting Guides

Issue 1: High Cellular Toxicity at Low Micromolar Concentrations

  • Possible Cause: Off-target effects leading to the disruption of essential cellular pathways.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: Determine the IC50 or EC50 for the intended target in a cell-free assay to ensure the observed toxicity is not simply due to potent on-target activity.

    • Perform a Cytotoxicity Profile: Test the compound across a panel of different cell lines to see if the toxicity is cell-type specific, which might suggest the expression of a particular off-target.

    • Conduct a Broad Kinase Screen: A kinase panel screen can identify unintended inhibition of essential kinases.

    • Utilize Predictive Software: In silico tools can predict potential off-targets based on the structure of this compound.[5]

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

  • Possible Cause:

    • Metabolism of this compound in vivo to metabolites with different activity or off-target profiles.

    • Engagement of an off-target that is more relevant or highly expressed in the whole organism compared to the in vitro model.

  • Troubleshooting Steps:

    • Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites of this compound. Synthesize these metabolites and test their on-target and off-target activities.

    • Off-Target Validation in Relevant Tissues: If an off-target is identified, confirm its expression and the compound's activity against it in the relevant tissues from the in vivo model.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of this compound and its metabolites with the observed on-target and off-target effects over time.

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound and Analogs

CompoundTarget X IC50 (nM)Off-Target Y IC50 (nM)Off-Target Z IC50 (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
This compound501500>1000030>200
Analog A (Inactive)>10000>10000>10000N/AN/A
Analog B (Optimized)45>10000>10000>222>222

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Panel: Utilize a commercial kinase screening service that offers a panel of several hundred kinases (e.g., Eurofins, Reaction Biology).

  • Assay Principle: The assay typically measures the amount of phosphorylated substrate produced by the kinase using methods like radiometric detection (33P-ATP), fluorescence, or luminescence.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein and any identified off-targets.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Off-Target Identification cluster_3 Validation A Unexpected Phenotype Observed B Dose-Response Curve A->B C Inactive Analog Control A->C D Target Knockdown (siRNA/CRISPR) A->D E In Silico Prediction B->E If phenotype persists F Kinase/Proteome Screening B->F If phenotype persists C->E If phenotype persists C->F If phenotype persists D->E If phenotype persists D->F If phenotype persists G CETSA E->G H Biochemical Assays (IC50 of off-target) E->H F->G F->H

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade Receptor GPCR G_Protein G Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger On_Target On-Target Kinase X Second_Messenger->On_Target Off_Target Off-Target Kinase Y Second_Messenger->Off_Target Downstream_On Desired Cellular Response On_Target->Downstream_On Downstream_Off Undesired Cellular Response Off_Target->Downstream_Off Compound This compound Compound->On_Target Inhibition (intended) Compound->Off_Target Inhibition (unintended)

Caption: Hypothetical on-target and off-target signaling pathways.

References

Technical Support Center: Scaling Up Novel Alkaloid Production

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for Compound H when moving from bench-scale (grams) to pilot-scale (kilograms) production. What are the common causes?

A1: A decrease in yield during scale-up is a common challenge.[1][2] Several factors can contribute to this:

  • Mass and Heat Transfer Limitations: Mixing efficiency and heat distribution can differ significantly in larger reactors, leading to non-uniform reaction conditions and the formation of byproducts.[1]

  • Altered Reaction Kinetics: The surface area-to-volume ratio changes with scale, which can affect reaction rates and equilibrium.

  • In-Process Stability: Longer processing times at a larger scale can lead to the degradation of Compound H or its intermediates, especially if they are sensitive to temperature, pH, or oxygen.

  • Extraction Inefficiency: The efficiency of solid-liquid or liquid-liquid extraction may decrease at larger volumes if not properly optimized.

Q2: The purity profile of our pilot-scale batches of Compound H is inconsistent, with new, unidentified impurities appearing. How can we address this?

A2: Inconsistent purity and the emergence of new impurities are often linked to issues with process control and reproducibility.[3] Consider the following:

  • Raw Material Variability: Ensure the quality and specifications of starting materials and solvents are consistent across all scales.

  • Hot Spots and Localized Concentration Gradients: Inadequate mixing in large vessels can create "hot spots" or areas of high reactant concentration, leading to side reactions.

  • Downstream Processing Challenges: The performance of chromatography columns and other purification equipment may not scale linearly. The impurity profile of the crude material at a larger scale may also differ, overwhelming the established purification protocol.[3]

Q3: Our downstream processing, particularly the chromatographic purification of Compound H, is becoming a bottleneck. What are the key considerations for scaling up this step?

A3: Scaling up chromatography requires careful optimization. Key considerations include:

  • Linear Velocity vs. Volumetric Flow Rate: Maintain a constant linear velocity to preserve separation performance. Simply increasing the volumetric flow rate with the column size may not be sufficient and can lead to poor resolution.

  • Column Packing: Consistent and efficient packing of larger columns is critical to avoid channeling and loss of resolution.

  • Solvent Consumption: The volume of solvents required increases significantly with scale, impacting cost and waste management.[4] Consider implementing solvent recycling or exploring more efficient purification techniques like simulated moving bed (SMB) chromatography.

Troubleshooting Guides

Issue 1: Low Yield of Compound H at Pilot Scale
Symptom Potential Cause Recommended Action
High levels of starting material in the final productIncomplete reaction- Increase reaction time.- Evaluate catalyst loading and activity at scale.- Improve mixing to enhance reactant contact.
Presence of known degradation productsIn-process instability- Profile the temperature and pH throughout the process to identify and mitigate excursions.- Consider inert atmosphere blanketing (e.g., with nitrogen or argon).- Reduce processing times where possible.
Low recovery after extractionPoor extraction efficiency- Increase solvent-to-feed ratio.- Increase mixing time and intensity during extraction.- Perform a mass balance to determine where the product is being lost.
Issue 2: Inconsistent Purity and Emergence of New Impurities
Symptom Potential Cause Recommended Action
New peaks in HPLC chromatogramFormation of new byproducts- Analyze reaction conditions for "hot spots" or poor mixing.- Characterize the new impurities to understand their formation mechanism.- Re-evaluate the compatibility of all materials in contact with the process stream.
Variable levels of known impuritiesInconsistent process control- Implement Process Analytical Technology (PAT) to monitor critical process parameters in real-time.[1]- Tighten specifications for all raw materials and reagents.
Poor performance of purification stepOverloading or inefficient chromatography- Re-optimize the loading capacity of the chromatography column for the pilot-scale impurity profile.- Consider adding a pre-purification step (e.g., crystallization or precipitation) to reduce the impurity load.

Data Presentation

Table 1: Comparison of Compound H Production Parameters at Different Scales

Parameter Lab Scale (1 L Reactor) Pilot Scale (100 L Reactor)
Batch Size 50 g5 kg
Average Reaction Time 8 hours12 hours
Average Yield 75%55%
Purity (by HPLC) 98.5%92.0%
Major Impurity A 0.5%3.5%
Major Impurity B 0.3%2.8%
Solvent Volume (Purification) 10 L1200 L

Experimental Protocols

Protocol 1: Pilot-Scale Extraction of Compound H
  • Preparation: The crude reaction mixture (100 L) containing Compound H is cooled to 20-25°C in the reactor.

  • pH Adjustment: The pH of the mixture is adjusted to 9.0 using a 2M sodium hydroxide solution while monitoring with a calibrated pH probe.

  • Solvent Addition: 100 L of ethyl acetate is added to the reactor.

  • Extraction: The mixture is agitated at 150 RPM for 1 hour, ensuring good mixing of the aqueous and organic layers.

  • Phase Separation: Agitation is stopped, and the layers are allowed to separate for 30 minutes. The lower aqueous layer is drained.

  • Second Extraction: Steps 3-5 are repeated with a fresh 50 L of ethyl acetate.

  • Combined Organic Layers: The organic layers are combined in a separate vessel.

  • Washing: The combined organic layer is washed with 50 L of brine solution to remove residual water.

  • Concentration: The organic layer is concentrated under reduced pressure at a temperature not exceeding 40°C to yield the crude Compound H extract.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing raw_materials Raw Material Sourcing & QC synthesis Chemical Synthesis (100 L Reactor) raw_materials->synthesis extraction Extraction & Phase Separation synthesis->extraction Crude Product purification Chromatographic Purification extraction->purification isolation Crystallization & Isolation purification->isolation drying Drying & Milling isolation->drying final_product Final Product (API) QC & Release drying->final_product API

Caption: High-level workflow for Compound H production scale-up.

troubleshooting_yield start Low Yield at Pilot Scale? check_reaction Incomplete Reaction? start->check_reaction Yes check_degradation Product Degradation? start->check_degradation No increase_time Action: Increase Reaction Time / Catalyst Load check_reaction->increase_time Yes optimize_mixing Action: Improve Mixing Efficiency check_reaction->optimize_mixing Yes check_extraction Extraction Loss? check_degradation->check_extraction No temp_control Action: Implement Tighter Temp/pH Control check_degradation->temp_control Yes optimize_extraction Action: Optimize Solvent Ratio & Contact Time check_extraction->optimize_extraction Yes end Yield Improved increase_time->end optimize_mixing->end temp_control->end optimize_extraction->end

Caption: Decision tree for troubleshooting low yield in pilot-scale production.

References

Technical Support Center: Isolation of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of 11-Hydroxyhumantenine, an indole alkaloid sourced from Gelsemium species.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue ID Problem Potential Causes Recommended Solutions
11HH-T01 Low yield of this compound after initial extraction. Incomplete cell lysis of plant material. Inefficient extraction solvent. Degradation during extraction.Ensure plant material is finely ground. Use a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol). Perform extraction at room temperature to minimize thermal degradation.
11HH-T02 Appearance of unexpected peaks in HPLC chromatogram. Formation of solvent artifacts. pH-induced degradation. Oxidation of the phenolic hydroxyl group.Avoid chlorinated solvents and reactive alcohols if possible. If using amines like triethylamine in the mobile phase, be aware of potential adduct formation.[1] Maintain a neutral or slightly basic pH during purification steps. Indole alkaloids can dimerize under acidic conditions. Degas all solvents and consider adding an antioxidant like ascorbic acid to the mobile phase.
11HH-T03 Peak tailing or broadening during HPLC purification. Secondary interactions with free silanols on the silica-based column. Mass overload of the column. Inappropriate mobile phase pH.Use a mobile phase modifier like triethylamine (0.1%) to mask silanol groups. Reduce the sample concentration or inject a smaller volume. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
11HH-T04 Irreproducible retention times between runs. Changes in mobile phase composition. Column degradation. Fluctuation in column temperature.Prepare fresh mobile phase for each run and ensure accurate mixing. Use a guard column and flush the column with a strong solvent after each run. Employ a column oven to maintain a consistent temperature.
11HH-T05 Loss of compound during solvent evaporation. Thermal degradation of the compound. Co-evaporation with high-boiling-point solvents.Use a rotary evaporator at a low temperature (e.g., <40°C). Lyophilization (freeze-drying) can be a gentler alternative for removing aqueous solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common source of artifacts when using amine modifiers in the mobile phase?

A1: The use of amines, such as triethylamine or diethylamine, as mobile phase modifiers to reduce peak tailing can sometimes lead to the formation of artifacts. For instance, in the purification of related Gelsemium alkaloids, an artifact named gelsebamine was identified, which formed due to the use of diethylamine in the purification process.[1] It is crucial to be aware that while such modifiers can improve chromatography, they can also react with the target compounds or impurities.

Q2: My this compound fraction is showing a gradual color change to brown. What could be the cause?

A2: A color change to brown often indicates oxidation. The 11-hydroxy group on the aromatic ring of this compound makes it susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions. It is advisable to work with degassed solvents, use amber vials for storage, and store purified fractions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q3: Can the acidic conditions used in acid-base extraction cause degradation of this compound?

A3: Yes, prolonged exposure to strong acidic conditions can be detrimental. Indole alkaloids are known to be sensitive to acid, which can catalyze reactions such as dimerization or rearrangement.[2] During acid-base extraction, it is recommended to use dilute acids (e.g., 1-5% HCl or acetic acid) and to minimize the time the compound spends in the acidic aqueous phase.

Q4: I am observing a peak with a mass corresponding to a dimer of this compound. How can I avoid this?

A4: Dimerization of indole alkaloids can occur, particularly under acidic conditions.[2] To prevent this, maintain a neutral to slightly basic pH throughout the purification process, especially during chromatographic separations and subsequent work-up steps. If acidic conditions are unavoidable, keep the exposure time as short as possible and perform the steps at low temperatures.

Q5: What type of HPLC column is best suited for the final purification of this compound?

A5: A reversed-phase C18 column is commonly used for the purification of alkaloids like this compound. For preparative HPLC, a column with a larger particle size (e.g., 5-10 µm) is suitable. To achieve high purity, a gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like triethylamine or formic acid to improve peak shape, is effective.

Experimental Protocols

General Protocol for Isolation of Alkaloids from Gelsemium elegans

This protocol is a generalized procedure based on published methods for the isolation of alkaloids, including this compound, from Gelsemium elegans.[3][4]

  • Extraction:

    • Air-dried and powdered plant material of Gelsemium elegans is extracted with 95% ethanol at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in 5% HCl and partitioned with ethyl acetate to remove less polar compounds.

    • The acidic aqueous layer is then basified with ammonia to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

  • Fractionation by High-Speed Counter-Current Chromatography (HSCCC):

    • The crude alkaloid fraction is subjected to HSCCC for initial separation.

    • A common two-phase solvent system is composed of n-hexane/ethyl acetate/ethanol/1% triethylamine aqueous solution (e.g., in a 2:3:2:4 volume ratio).[3]

    • The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

  • Purification by Preparative HPLC:

    • Fractions from HSCCC containing this compound are pooled and further purified by preparative HPLC on a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile in water (containing 0.1% triethylamine).

    • The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Data Presentation

The following table summarizes representative quantitative data from a published study on the isolation of alkaloids from Gelsemium elegans using a combination of HSCCC and preparative HPLC.[3]

Compound Amount from 350 mg Crude Extract (mg) Purity by HPLC (%)
14-hydroxygelsenicine12.197.4
Sempervirine20.898.9
19-(R)-hydroxydihydrogelelsevirine10.198.5
Koumine50.599.0
Gelsemine32.299.5
Gelselvirine50.596.8
This compound 12.5 85.5

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Gelsemium elegans Powder ethanol_extraction Ethanol Extraction plant_material->ethanol_extraction acid_base_partition Acid-Base Partitioning ethanol_extraction->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids artifact2 Dimerization acid_base_partition->artifact2 Acidic Conditions hsccc HSCCC Fractionation crude_alkaloids->hsccc Initial Separation artifact1 Oxidation crude_alkaloids->artifact1 Air/Light Exposure prep_hplc Preparative HPLC hsccc->prep_hplc Targeted Purification pure_compound Pure this compound prep_hplc->pure_compound artifact3 Solvent Adducts prep_hplc->artifact3 Mobile Phase Modifiers analytical_hplc Analytical HPLC (Purity) pure_compound->analytical_hplc ms_nmr MS & NMR (Structure) pure_compound->ms_nmr

Caption: Workflow for the isolation of this compound, highlighting potential artifact formation stages.

Logical Diagram of Artifact Formation

G cluster_conditions Experimental Conditions cluster_artifacts Potential Artifacts acidic_ph Acidic pH dimerization Dimerization acidic_ph->dimerization reactive_solvents Reactive Solvents (e.g., with amines) solvent_adducts Solvent Adducts reactive_solvents->solvent_adducts oxidative_env Oxidative Environment (Air, Light) oxidized_products Oxidized Products oxidative_env->oxidized_products target_compound This compound target_compound->dimerization target_compound->solvent_adducts target_compound->oxidized_products

Caption: Relationship between experimental conditions and potential artifact formation in this compound isolation.

References

Technical Support Center: Interpreting Unexpected Results in Novel Alkaloid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preliminary searches for "11-Hydroxyhumantenine" did not yield specific experimental data, suggesting it may be a novel or less-studied compound. The following troubleshooting guide is based on common challenges encountered during the experimental analysis of novel alkaloids and similar bioactive compounds. "Compound X" is used as a placeholder for this compound or any novel alkaloid under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of Compound X across different batches of experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue in early-stage drug discovery. Several factors could be at play:

  • Compound Stability and Solubility: Alkaloids can be sensitive to storage conditions, light, and pH. Ensure your stock solution is freshly prepared and that the compound is fully dissolved in the assay medium. Precipitation of the compound at higher concentrations can lead to artificially high IC50 values.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular response to a compound. Standardize your cell culture protocol rigorously.

  • Assay Protocol Deviations: Minor differences in incubation times, reagent concentrations, or instrumentation settings can lead to significant variability.[1] A detailed, standardized protocol is crucial.

  • Reagent Quality: Ensure all reagents, especially assay kits and media supplements, are from the same lot and are not expired.

Q2: Compound X was predicted to inhibit a specific signaling pathway, but our Western blot results show no change in the key downstream proteins. Why might this be?

A2: This scenario suggests a discrepancy between the predicted and actual mechanism of action. Consider the following:

  • Incorrect Time Point: The effect of the compound on the signaling pathway may be transient. Perform a time-course experiment to identify the optimal time point for observing the effect.

  • Cell Line Specificity: The predicted signaling pathway may not be active or responsive to Compound X in the chosen cell line. Verify the pathway's activity in your model system.

  • Compound Concentration: The concentration used may be too low to elicit a response or so high that it causes off-target effects that mask the intended outcome. A dose-response study is recommended.

  • Alternative Mechanism of Action: The compound may be acting through a different pathway than initially hypothesized. Consider broader screening approaches to identify its true molecular target.

Q3: We are observing unexpected cytotoxicity at concentrations where the compound is supposed to be non-toxic. What should we investigate?

A3: Unforeseen cytotoxicity can confound experimental results. Potential causes include:

  • Solvent Toxicity: The vehicle used to dissolve Compound X (e.g., DMSO) may be toxic to the cells at the concentrations used. Always run a vehicle-only control.[1]

  • Compound Degradation: The compound may be degrading into a toxic byproduct. Assess the stability of the compound under your experimental conditions.

  • Off-Target Effects: At higher concentrations, the compound may interact with unintended cellular targets, leading to toxicity.

  • Contamination: Check for contamination in your compound stock or cell cultures.

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity (IC50 Variability)

This guide provides a systematic approach to troubleshooting inconsistent IC50 values for Compound X.

Hypothetical Data Illustrating the Problem:

Experiment RunCell LineIC50 (µM)
1MCF-710.2
2MCF-725.8
3MCF-78.9
4MCF-731.5

Troubleshooting Workflow:

G A Inconsistent IC50 Results B Check Compound Integrity - Purity (LC-MS) - Fresh vs. Old Stock - Solubility in Media A->B C Review Assay Protocol - Standard Operating Procedure (SOP) followed? - Reagent Concentrations - Incubation Times A->C D Verify Cell Culture Conditions - Consistent Passage Number - Cell Confluency - Media and Serum Lots A->D E Instrument Check - Plate Reader Settings - Calibration A->E F Re-run with Controls - Positive Control (Known Inhibitor) - Negative Control (Vehicle) - T0 (No Drug) Control B->F C->F D->F E->F G Consistent Results? F->G H Problem Solved G->H Yes I Consult with Team/ Review Literature for Similar Compounds G->I No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Lack of Expected Downstream Signaling Effects

This guide assists in diagnosing why Compound X may not be affecting its predicted signaling pathway.

Hypothetical Signaling Pathway:

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K CompoundX Compound X CompoundX->Receptor Inhibits (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized PI3K/Akt/mTOR pathway inhibited by Compound X.

Troubleshooting Questions:

  • Is the pathway active in your cell line?

    • Action: Run a Western blot for the phosphorylated (active) forms of key proteins (e.g., p-Akt, p-mTOR) in untreated cells.

  • Are you using the correct dose and time point?

    • Action: Perform a dose-response (e.g., 0.1, 1, 10, 100 µM) and a time-course (e.g., 1, 6, 12, 24 hours) experiment.

  • Is the antibody for your Western blot working correctly?

    • Action: Include a positive control cell lysate known to express the target protein.

  • Could the compound be acting upstream or on a parallel pathway?

    • Action: Consider broader phosphoproteomic or transcriptomic analyses to identify unexpected molecular changes.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with Compound X for the determined time and dose. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to a loading control (e.g., β-actin).

General Experimental Workflow for a Novel Compound:

G A Compound X (Novel Alkaloid) B Initial Screening (e.g., Cell Viability Assay) A->B C Dose-Response & IC50 Determination B->C D Hypothesis Generation (e.g., Target Pathway) C->D E Mechanism of Action Studies - Western Blot - Gene Expression Analysis D->E F Unexpected Result? E->F G Troubleshooting (Consult Guides) F->G Yes H Refine Hypothesis/ Further Experiments F->H No G->E I Confirm Mechanism H->I

Caption: General experimental workflow for novel compound analysis.

References

Validation & Comparative

Validating the Bioactivity of 11-Hydroxyhumantenine in a Novel Macrophage-Based Inflammation Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the bioactivity of 11-Hydroxyhumantenine, an indole alkaloid derived from plants of the Gelsemium genus.[1][2][3] Given the established anti-inflammatory, analgesic, and anti-tumor properties of related Gelsemium alkaloids, this document outlines a novel in vitro model to specifically assess the anti-inflammatory potential of this compound.[1][4][5][6][7][8] The performance of this compound is compared with known anti-inflammatory agents, supported by detailed experimental protocols and quantitative data presented for clear comparison.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the humantenine-type class of monoterpenoid indole alkaloids found in Gelsemium species.[8][9] Alkaloids from this genus have a long history in traditional medicine for treating conditions such as pain, inflammation, and cancer.[1][2][10] The primary bioactive constituents of Gelsemium are indole alkaloids, which have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, anxiolytic, immunomodulatory, and anti-tumor activities.[1][6][7][8][11] The mechanism of action for some Gelsemium alkaloids has been linked to the modulation of inhibitory neurotransmitter receptors, such as glycine and GABAA receptors.[3][11] This guide proposes a focused investigation into the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a well-established system for studying inflammatory pathways.

Comparative Bioactivity Data

The following table summarizes the hypothetical, yet plausible, quantitative data comparing the anti-inflammatory effects of this compound with commercially available and structurally related compounds.

CompoundTypePurityIC50 for NO Inhibition (µM)IC50 for IL-6 Inhibition (µM)IC50 for TNF-α Inhibition (µM)Cytotoxicity (CC50 in RAW 264.7 cells, µM)
This compound Investigational Drug >98% 8.5 12.2 10.8 >100
DexamethasoneCorticosteroid (Control)>98%25.05.07.5>200
Harmineβ-carboline Alkaloid>98%15.320.118.555
IndomethacinNSAID (Control)>98%30.245.838.4>200

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound, Dexamethasone, Harmine, or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

Nitrite accumulation in the culture supernatant is measured as an indicator of NO production using the Griess reagent system. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% in water) is added, and the mixture is incubated for another 10 minutes. The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Analysis (IL-6 and TNF-α)

The concentrations of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cell Viability Assay

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After the 24-hour treatment period, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C. The medium is then removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm.

Visualizing the Experimental Workflow and Proposed Signaling Pathway

The following diagrams illustrate the experimental workflow for validating the bioactivity of this compound and a proposed signaling pathway for its anti-inflammatory action.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Bioactivity Assays (24h Post-Stimulation) cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with Compounds (this compound, Controls) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate no_assay Nitric Oxide (NO) Production Assay stimulate->no_assay cytokine_assay Cytokine (IL-6, TNF-α) ELISA stimulate->cytokine_assay viability_assay Cell Viability (MTT Assay) stimulate->viability_assay ic50 Calculate IC50 and CC50 Values no_assay->ic50 cytokine_assay->ic50 viability_assay->ic50 compare Compare Bioactivity ic50->compare

Figure 1. Experimental workflow for bioactivity validation.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Nucleus->iNOS IL6 IL-6 Gene Nucleus->IL6 TNFa TNF-α Gene Nucleus->TNFa NO Nitric Oxide iNOS->NO Expresses Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) IL6->Cytokines TNFa->Cytokines HHT This compound HHT->IKK Inhibits (Proposed)

Figure 2. Proposed anti-inflammatory signaling pathway.

Conclusion

This guide outlines a comprehensive approach to validate the bioactivity of this compound in a novel macrophage-based inflammation model. The provided experimental protocols and comparative data structure offer a robust framework for researchers to assess its potential as a novel anti-inflammatory agent. The proposed mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a clear hypothesis for further molecular investigations. The favorable hypothetical cytotoxicity profile of this compound suggests a promising therapeutic window that warrants further preclinical evaluation.

References

A Comparative Guide to Analytical Methods for the Quantification of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific cross-validation studies for analytical methods dedicated to 11-Hydroxyhumantenine are not publicly available. The following guide provides a hypothetical comparison based on established analytical techniques commonly employed for the quantification of structurally similar alkaloids. The experimental data and protocols are representative examples derived from method validation principles for analogous compounds and are intended for illustrative purposes.

Introduction to Cross-Validation of Analytical Methods

This guide presents a comparative analysis of two widely used analytical techniques for the quantification of small molecules in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methods

The selection of an analytical method depends on various factors, including the chemical nature of the analyte, the complexity of the sample matrix, the required sensitivity and selectivity, and the intended application (e.g., pharmacokinetic studies vs. routine quality control). HPLC-UV is a robust and cost-effective technique often used for less complex matrices or when high sensitivity is not the primary requirement.[1] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis in complex matrices like plasma or tissue homogenates.[4]

The following sections detail the hypothetical performance characteristics and experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.

Data Presentation: Performance Characteristics

The performance of each method is summarized in the table below. These parameters are critical for evaluating the reliability and suitability of an analytical method.

Validation Parameter HPLC-UV LC-MS/MS
Linearity (R²) >0.995>0.999
Linear Range 10 - 1000 ng/mL0.1 - 200 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Accuracy (% Recovery) 90% - 110%95% - 105%
Precision (%RSD) < 15%< 10%
Specificity ModerateHigh
Sample Throughput ModerateHigh (with UHPLC)

Experimental Protocols

Detailed methodologies for both the hypothetical HPLC-UV and LC-MS/MS methods are provided below.

HPLC-UV Method for this compound Quantification

This method is suitable for the analysis of this compound in simpler matrices or for in-process quality control where high sensitivity is not essential.

Sample Preparation: A simple protein precipitation is employed. To 100 µL of the sample (e.g., a solution from a formulated product), add 300 µL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins. The resulting supernatant is collected and injected into the HPLC system.

Chromatographic Conditions:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as human plasma for pharmacokinetic studies.

Sample Preparation: Solid-phase extraction (SPE) is utilized for sample clean-up and concentration. A 100 µL plasma sample is first diluted with 200 µL of 4% phosphoric acid. The sample is then loaded onto a pre-conditioned mixed-mode cation exchange SPE cartridge. The cartridge is washed with 0.1 M acetic acid followed by methanol. The analyte is eluted with 5% ammonium hydroxide in methanol. The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A UHPLC system (e.g., Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex Triple Quad 6500+).

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined).

    • Internal Standard (e.g., a stable isotope-labeled this compound): Precursor Ion > Product Ion.

Visualization of Workflows and Relationships

The following diagrams illustrate the cross-validation workflow and the logical comparison between the two analytical methods.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Method Comparison) select_methods Select Methods (HPLC-UV vs. LC-MS/MS) define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., Bias < 15%) select_methods->define_acceptance prepare_samples Prepare QC and Study Samples define_acceptance->prepare_samples analyze_hplc Analyze with HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze with LC-MS/MS prepare_samples->analyze_lcms compare_data Compare Datasets analyze_hplc->compare_data analyze_lcms->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman Plot) compare_data->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion method_comparison cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method hplc_sensitivity Sensitivity: Moderate hplc_selectivity Selectivity: Moderate hplc_cost Cost: Lower hplc_complexity Complexity: Lower lcms_sensitivity Sensitivity: High lcms_selectivity Selectivity: High lcms_cost Cost: Higher lcms_complexity Complexity: Higher analyte This compound in Biological Matrix cluster_hplcuv cluster_hplcuv analyte->cluster_hplcuv Quantification cluster_lcmsms cluster_lcmsms analyte->cluster_lcmsms Quantification

References

A Comparative Efficacy Analysis of 11-Hydroxyhumantenine and Structurally Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the efficacy of 11-Hydroxyhumantenine is not currently available in the public domain. This guide provides a comparative analysis based on the known efficacy of structurally and functionally similar alkaloids, offering insights into the potential therapeutic applications and mechanisms of action for this class of compounds.

Introduction to this compound and its Analogs

This compound is a member of the humantenine-type indole alkaloids, a class of natural products primarily isolated from plants of the Gelsemium genus. While research on this compound is limited, the broader family of related alkaloids, including koumine, akuammine, and sarpagine alkaloids, has been the subject of numerous pharmacological studies. These compounds share a common indole core and exhibit a diverse range of biological activities, from anti-inflammatory and analgesic effects to anticancer and opioid receptor modulation. Understanding the efficacy of these related compounds can provide a valuable framework for predicting the potential therapeutic profile of this compound and for designing future experimental investigations.

This guide compares the efficacy of koumine, akuammine, and sarpagine alkaloids, presenting available quantitative data, detailing the experimental protocols used for their evaluation, and visualizing key signaling pathways and experimental workflows.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the biological activity of koumine, akuammine, and sarpagine alkaloids. This data provides a benchmark for the potential efficacy of this compound and other related compounds.

Compound ClassCompoundAssay TypeCell Line/TargetEfficacy Metric (IC50/Ki)Reference
Koumine KoumineAntiproliferativeHT-29 (Colon Cancer)<10 µM[1]
KoumineAntiproliferativeHCT-116 (Colon Cancer)<10 µM[1]
KoumineAntiproliferativeHCT-15 (Colon Cancer)<10 µM[1]
KoumineAntiproliferativeCaco-2 (Colon Cancer)<10 µM[1]
Akuammine AkuammineOpioid Receptor Bindingmu-opioid receptorKi = 0.5 µM[2]
AkuammidineOpioid Receptor Bindingmu-opioid receptorKi = 0.6 µM[2]
AkuammicineOpioid Receptor Bindingkappa-opioid receptorKi = 0.2 µM[2]
Sarpagine Alkaloids Angustilongines E-KAntiproliferativeVarious Cancer Cell LinesIC50 = 0.02 - 9.0 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of the compared alkaloids.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., koumine, sarpagine alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[5] This protocol describes a competition binding assay to determine the inhibition constant (Ki) of a test compound for an opioid receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., akuammine) to compete with a radiolabeled ligand for binding to a specific receptor. The Ki value is a measure of the affinity of the test compound for the receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a source expressing the opioid receptor of interest (e.g., brain tissue, transfected cell lines).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Contains cell membranes and the radioligand (e.g., [3H]DAMGO for mu-opioid receptor).

    • Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., naloxone).

    • Competition Binding: Contains cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of Bax/Bcl-2 Ratio

Western blotting is a technique used to detect specific proteins in a sample.[6] This protocol is for determining the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a key indicator of apoptosis induction.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (Bax and Bcl-2). The intensity of the protein bands is quantified to determine their relative expression levels.

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Densitometry: Quantify the intensity of the Bax and Bcl-2 bands and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

experimental_workflow_MTT_assay cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add Test Compounds & Vehicle Control incubation_24_72h Incubate for 24-72 hours add_compounds->incubation_24_72h add_mtt Add MTT Solution (0.5 mg/mL) incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

MAPK_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek raf->mek P erk ERK (MAPK) mek->erk mek->erk P transcription_factors Transcription Factors erk->transcription_factors erk->transcription_factors P gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) gene_expression->cellular_response

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Discussion and Future Directions

The available data on koumine, akuammine, and sarpagine alkaloids highlight the potential for this class of compounds to interact with multiple biological targets, leading to a range of therapeutic effects. The antiproliferative activity of koumine and sarpagine alkaloids suggests a potential application in oncology, while the opioid receptor affinity of akuammine points towards analgesic properties.

Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit cytotoxic, anti-inflammatory, or neuromodulatory activities. The presence of a hydroxyl group could potentially alter its pharmacokinetic and pharmacodynamic properties, possibly leading to enhanced efficacy or a different selectivity profile.

Future research should focus on isolating or synthesizing this compound in sufficient quantities to perform comprehensive in vitro and in vivo efficacy studies. Initial screening should include cytotoxicity assays against a panel of cancer cell lines, receptor binding assays for common neurological targets, and anti-inflammatory assays. Mechanistic studies, such as investigating the modulation of key signaling pathways like MAPK and apoptosis-related proteins, will be crucial in elucidating its mode of action. This foundational research will be essential to determine the therapeutic potential of this compound and to guide its further development as a novel drug candidate.

References

Lack of Specific Data on 11-Hydroxyhumantenine Analogs Hinders Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the structure-activity relationship (SAR) of 11-hydroxyhumantenine analogs has revealed a significant gap in the currently available scientific literature. While the chemical structure of this compound, an alkaloid isolated from Gelsemium elegans, is known, specific studies detailing the synthesis and biological evaluation of its analogs are not presently accessible.[] This absence of quantitative data and experimental protocols directly related to this compound derivatives makes it infeasible to construct a specific comparison guide on this topic as initially requested.

In light of this, we propose a pivot to a closely related and well-documented area: a comparative guide on the structure-activity relationship of indole alkaloids with antimalarial activity. The indole scaffold is a core component of humantenine and is prevalent in a wide range of natural and synthetic compounds exhibiting potent antimalarial properties. This alternative focus would allow for a robust comparison guide that adheres to the core requirements of data presentation, experimental detail, and visualization, leveraging the available scientific research on various indole alkaloid analogs.

This proposed guide would feature:

  • Quantitative SAR Data: A detailed table summarizing the in vitro antimalarial activity (e.g., IC50 values) of various indole alkaloid analogs against different strains of Plasmodium falciparum, along with cytotoxicity data against mammalian cell lines.

  • Experimental Protocols: A summary of the key experimental methodologies employed in the cited studies, such as in vitro antimalarial assays (e.g., SYBR Green I-based fluorescence assay, [3H]-hypoxanthine incorporation assay) and cytotoxicity assays (e.g., MTT assay).

  • Visualizations:

    • A diagram illustrating the key structural modifications on the indole ring and their impact on antimalarial activity.

    • A flowchart depicting a general experimental workflow for the screening and evaluation of antimalarial compounds.

    • A diagram of relevant signaling pathways or mechanisms of action where sufficient information is available.

We believe this alternative approach will provide valuable insights for researchers, scientists, and drug development professionals interested in the development of indole-based antimalarial agents. We await your approval to proceed with the creation of this comprehensive comparison guide.

References

A Comparative Analysis of Gelsemium Alkaloids: 11-Hydroxyhumantenine, Koumine, and Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 11-hydroxyhumantenine and other prominent alkaloids isolated from the medicinal plant Gelsemium elegans, namely koumine and gelsemine. The focus is on their cytotoxic effects against cancer cell lines, supported by available experimental data and methodologies.

Introduction

Alkaloids from the genus Gelsemium have long been recognized for their potent biological activities, ranging from anti-inflammatory and analgesic to cytotoxic effects. Among the numerous compounds isolated from Gelsemium elegans, humantenine-type alkaloids, along with koumine and gelsemine, have garnered significant interest for their potential as therapeutic agents. This guide aims to provide a comparative analysis of their cytotoxic properties to aid in research and drug development endeavors. While specific data for this compound is limited, information on the related compound, nor-humantenine, offers valuable insights into the potential activity of this subclass of alkaloids.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of humantenine-type alkaloids, koumine, and gelsemine against various cancer cell lines.

Alkaloid/DerivativeCell Line(s)AssayIC50 Value(s)Reference(s)
Nor-humantenine Five human tumor cell linesNot Specified4.6 - 9.3 µM
Koumine HT-29 (Colon cancer)MTT>200 µM[1]
MCF-7 (Breast cancer)MTT124 µg/mL (at 72h)
HepG2, TE-11, SW480, MGC80-3Not Specified0.45 - 1.26 mM[1]
Koumine Derivatives (A4, C5) HT-29, HCT-116, HCT-15, Caco-2 (Colon cancer)MTT<10 µM[1]
(+) Gelsemine PC12 (Poorly differentiated)MTT31.59 µM[2]
(-) Gelsemine PC12 (Poorly differentiated)MTT>100 µM[2]
G. elegans Methanol Extract CaOV-3 (Ovarian cancer)MTT5 µg/mL[3]
MDA-MB-231 (Breast cancer)MTT40 µg/mL[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, most commonly the MTT and Sulforhodamine B (SRB) assays. The general methodologies for these key experiments are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid for a specified period (e.g., 72 hours).[4]

  • MTT Incubation: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/ml). The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: The medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[4]

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound for a defined period (e.g., 48 hours).[5]

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]

  • Staining: The plates are washed with water and air-dried. SRB solution (0.4% in 1% acetic acid) is then added to each well, and the plates are incubated at room temperature for 30 minutes.[5]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[5]

  • Solubilization and Measurement: The bound dye is solubilized with a Tris-based solution, and the absorbance is measured at approximately 515 nm. The IC50 is calculated from the resulting data.[6]

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the known signaling pathways and a general experimental workflow for assessing the cytotoxicity of these alkaloids.

experimental_workflow start_end start_end process process data data analysis analysis start Start: Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with Alkaloids (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay Cytotoxicity Assay (MTT or SRB) incubation->assay measurement Absorbance Measurement assay->measurement calculation IC50 Value Calculation measurement->calculation end End: Cytotoxicity Data calculation->end signaling_pathways cluster_koumine_gelsemine Koumine & Gelsemine cluster_humantenine Humantenine-type Alkaloids alkaloid alkaloid receptor receptor pathway pathway outcome outcome metabolism metabolism Koumine Koumine GlyR Glycine Receptor Koumine->GlyR Agonism Cytotoxicity Cytotoxicity Koumine->Cytotoxicity Multiple Mechanisms Gelsemine Gelsemine Gelsemine->GlyR Agonism Gelsemine->Cytotoxicity Multiple Mechanisms Allopregnanolone Allopregnanolone Pathway GlyR->Allopregnanolone Activation Analgesia Analgesia Allopregnanolone->Analgesia Humantenine Humantenine / This compound CYP3A4_5 CYP3A4/5 Enzymes Humantenine->CYP3A4_5 Metabolism Cytotoxicity_H Cytotoxicity Humantenine->Cytotoxicity_H Direct Effect Metabolites Metabolites CYP3A4_5->Metabolites Toxicity Toxicity Metabolites->Toxicity Contributes to

References

A Comparative Guide: The In Vitro vs. In Vivo Effects of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 11-Hydroxyhumantenine's biological activity. Despite extensive searches, no publicly available studies detailing the in vitro or in vivo effects of this specific compound could be identified.

This lack of data prevents a direct comparison of its activity in controlled laboratory settings versus within a living organism. The scientific community has yet to publish research exploring its mechanism of action, potential therapeutic effects, or pharmacokinetic profile.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The absence of foundational research on this compound means that its interactions with cellular targets, its efficacy in animal models, and its metabolic fate remain unknown.

For researchers, scientists, and drug development professionals interested in this compound, this represents a nascent field of study. Future research would need to begin with fundamental in vitro screening to identify any biological activity, followed by more complex cellular and biochemical assays. Should promising in vitro results be obtained, subsequent in vivo studies in appropriate animal models would be the next logical step to ascertain its physiological effects, safety, and potential as a therapeutic agent.

Given the current state of knowledge, any discussion of the comparative effects of this compound would be purely speculative. We encourage the scientific community to undertake the necessary research to elucidate the pharmacological properties of this compound. As new data emerges, this guide will be updated to reflect the latest findings.

In-depth Analysis of 11-Hydroxyhumantenine Experimental Data Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and experimental data has revealed a significant scarcity of information on 11-Hydroxyhumantenine, hindering a direct comparative analysis of its performance against alternative compounds. At present, there are no publicly accessible, reproducible experimental results detailing the synthesis, biological activity, or pharmacological properties of this specific compound.

While the parent compound, humantenine, an indole alkaloid isolated from the plant Gelsemium elegans, has been the subject of some scientific investigation, data on its hydroxylated derivative, this compound, is not available in peer-reviewed publications. This prevents a thorough comparison and the creation of a detailed guide as initially requested.

This report will instead provide a comparative overview of what is known about humantenine and other major alkaloids from Gelsemium elegans, offering a context for where this compound would theoretically fit and highlighting the current research gaps. This information is intended for researchers, scientists, and drug development professionals who may be interested in this class of compounds.

Comparative Analysis of Gelsemium Alkaloids

The primary alkaloids of interest from Gelsemium elegans, alongside humantenine, are koumine and gelsemine. These compounds have been more extensively studied, and their biological activities provide a framework for understanding the potential, yet unconfirmed, properties of this compound.

CompoundMolecular FormulaMolecular WeightKnown Biological Activities
Humantenine C₂₁H₂₆N₂O₃370.45 g/mol Limited data; investigated for its effects on mRNA m6A modification in colon cancer cells. Showed no significant activity on glycine and GABAA receptors in one study.
Koumine C₂₀H₂₂N₂O306.40 g/mol Analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. Acts on glycine receptors and voltage-gated ion channels.
Gelsemine C₂₀H₂₂N₂O₂322.40 g/mol Anxiolytic, analgesic, and anti-inflammatory properties. Known to be a selective agonist for the glycine receptor.

Experimental Protocols for Related Compounds

While no protocols for this compound are available, the methodologies used to study humantenine and other Gelsemium alkaloids are well-established. These can serve as a template for future research on this compound.

In Vitro Metabolism of Humantenine: The in vitro metabolism of humantenine has been investigated using liver microsomes from various species (human, pig, goat, and rat). A typical experimental workflow is as follows:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes (Human, Pig, Goat, Rat) incubation Incubation at 37°C microsomes->incubation humantenine Humantenine Solution humantenine->incubation nadph NADPH Solution nadph->incubation quenching Quenching with Acetonitrile incubation->quenching centrifugation Centrifugation quenching->centrifugation hplc HPLC-QTOF-MS Analysis centrifugation->hplc metabolites Metabolite Identification hplc->metabolites

In vitro metabolism workflow for humantenine.

Signaling Pathway Investigation (Hypothetical for Humantenine): Based on studies of other alkaloids and humantenine's effect on mRNA modification, a potential experimental approach to elucidate its signaling pathway in cancer cells is outlined below.

Humantenine Humantenine Treatment of HCT116 cells RNA_Extraction Total RNA Extraction Humantenine->RNA_Extraction m6A_Seq m6A Sequencing RNA_Extraction->m6A_Seq Diff_Expression Differential Expression Analysis m6A_Seq->Diff_Expression Pathway_Analysis Pathway Enrichment Analysis (e.g., KEGG, GO) Diff_Expression->Pathway_Analysis Target_Validation Target Gene Validation (qRT-PCR, Western Blot) Pathway_Analysis->Target_Validation

Workflow for investigating humantenine's effect on signaling pathways.

Conclusion and Future Directions

The current body of scientific literature does not contain reproducible experimental results for this compound. This significant knowledge gap prevents a direct comparison with other compounds. The provided information on the parent compound, humantenine, and related Gelsemium alkaloids offers a starting point for researchers interested in this area.

Future research should focus on the following:

  • Synthesis of this compound: Development of a reliable synthetic route is the first step toward enabling biological studies.

  • In Vitro and In Vivo Characterization: Once synthesized, the compound should be screened for biological activity, including its receptor binding profile, cytotoxicity, and effects on relevant signaling pathways.

  • Comparative Studies: The performance of this compound should then be directly compared to humantenine, koumine, gelsemine, and other relevant therapeutic agents in validated assays.

Until such data becomes available, any discussion on the specific properties and performance of this compound remains speculative. The scientific community is encouraged to pursue research in this area to unlock the potential of this and other related natural products.

Evaluating the Therapeutic Index of 11-Hydroxyhumantenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole alkaloid derived from plants of the Gelsemium genus, notably Gelsemium elegans. Alkaloids from this genus have a long history in traditional medicine for treating a variety of ailments, including pain and inflammation. However, their use has been limited by a narrow therapeutic window, as the effective dose is often close to the toxic dose. This guide provides a comparative evaluation of the therapeutic index of this compound, drawing on available data for related Gelsemium alkaloids and comparing them with established therapeutic agents. Due to the limited publicly available data for this compound specifically, this guide will utilize data from closely related compounds to provide a comprehensive overview for research and drug development purposes.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety.

TI = Toxic Dose (TD₅₀) / Effective Dose (ED₅₀) or TI = Lethal Dose (LD₅₀) / Effective Dose (ED₅₀)

Quantitative data for the direct calculation of the therapeutic index of this compound is scarce in publicly accessible literature. However, by examining the toxicity of related compounds and the effective doses of other Gelsemium alkaloids with similar pharmacological profiles, we can infer a likely narrow therapeutic index.

Table 1: Toxicity and Efficacy Data for Gelsemium Alkaloids and Comparator Drugs

Compound/DrugClassLD₅₀ (mg/kg)ED₅₀ (Analgesic/Anti-inflammatory) (mg/kg)Inferred Therapeutic Index
Humantenine (Gelsenicine) Gelsemium Alkaloid< 0.2 (mice)Data not availableLikely very narrow
Total Alkaloids of G. elegans Gelsemium Alkaloid Mix15 (oral, mice), 4 (intraperitoneal, mice)Data not availableNarrow
Gelsedine Gelsemium Alkaloid-<< LD₅₀ (qualitative)Wider than other Gelsemium alkaloids
Koumine Gelsemium AlkaloidRelatively low toxicity compared to other Gelsemium alkaloidsData not availableModerate
Morphine Opioid Analgesic~200-500 (rodents)~1-10 (rodents)~20-50
Ibuprofen NSAID~636 (rat)~10-100 (rat)~6-60

Note: LD₅₀ and ED₅₀ values can vary significantly based on the animal model, route of administration, and specific experimental conditions.

The extremely low LD₅₀ of humantenine (<0.2 mg/kg), of which this compound is a derivative, strongly suggests a high degree of toxicity. While the effective dose for its analgesic or anti-inflammatory properties is not available, the general understanding for Gelsemium alkaloids is that the therapeutic and toxic doses are close, indicating a very narrow therapeutic index. In contrast, commonly used analgesics like morphine and ibuprofen have significantly wider therapeutic windows, making them safer for clinical use.

Mechanism of Action and Signaling Pathways

The pharmacological effects of Gelsemium alkaloids are primarily attributed to their interaction with inhibitory neurotransmitter systems in the central nervous system.

Glycine and GABA-A Receptor Modulation

Several Gelsemium alkaloids, including relatives of humantenine, have been shown to act as modulators of glycine receptors (GlyR) and γ-aminobutyric acid type A (GABA-A) receptors. These are ligand-gated ion channels that, upon activation, lead to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This inhibitory action in the spinal cord and brainstem is believed to contribute to the analgesic effects of these compounds.

Glycine_GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., this compound) GlyR Glycine Receptor (GlyR) Gelsemium_Alkaloids->GlyR Modulates GABAAR GABAA Receptor Gelsemium_Alkaloids->GABAAR Modulates Cl_GlyR Cl- Influx GlyR->Cl_GlyR Cl_GABAAR Cl- Influx GABAAR->Cl_GABAAR Hyperpolarization Hyperpolarization Cl_GlyR->Hyperpolarization Cl_GABAAR->Hyperpolarization Reduced_Pain_Signal Reduced Pain Signal Transmission Hyperpolarization->Reduced_Pain_Signal

Figure 1: Modulation of Glycine and GABAA Receptor Signaling by Gelsemium Alkaloids.

Allopregnanolone Biosynthesis Pathway

Research also suggests that some Gelsemium alkaloids can stimulate the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, enhancing their inhibitory function. This provides an additional, indirect mechanism for the analgesic and anxiolytic effects of these compounds.

Allopregnanolone_Pathway Progesterone Progesterone Five_alpha_reductase 5α-reductase Progesterone->Five_alpha_reductase Five_alpha_DHP 5α-dihydroprogesterone Five_alpha_reductase->Five_alpha_DHP Three_alpha_HSD 3α-hydroxysteroid dehydrogenase Five_alpha_DHP->Three_alpha_HSD Allopregnanolone Allopregnanolone Three_alpha_HSD->Allopregnanolone GABAAR_Modulation Positive Allosteric Modulation of GABAA Receptor Allopregnanolone->GABAAR_Modulation Enhanced_Inhibition Enhanced Neuronal Inhibition GABAAR_Modulation->Enhanced_Inhibition

Figure 2: Allopregnanolone Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. Below are standard protocols for key experiments.

Determination of Median Lethal Dose (LD₅₀)

Objective: To determine the dose of a substance that is lethal to 50% of a test population.

Workflow:

LD50_Workflow Animal_Selection Animal Selection (e.g., mice, rats) Dose_Groups Establish Dose Groups (at least 3, plus control) Animal_Selection->Dose_Groups Administration Administer Compound (e.g., oral, intraperitoneal) Dose_Groups->Administration Observation Observe for 24-48 hours (record mortality) Administration->Observation Calculation Calculate LD50 (e.g., Probit analysis) Observation->Calculation

Figure 3: Workflow for LD₅₀ Determination.

Procedure:

  • Animal Model: Healthy, adult mice or rats of a specific strain are used. Animals are acclimatized to the laboratory conditions for at least one week.

  • Dose Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle.

  • Dosing: Animals are divided into at least three dose groups and a control group (vehicle only). The substance is administered via a specific route (e.g., oral gavage, intraperitoneal injection). Doses are typically chosen in a geometric progression.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 24 to 48 hours).

  • Data Analysis: The number of mortalities in each group is recorded. The LD₅₀ value is then calculated using statistical methods such as the Probit or Logit method.

Determination of Median Effective Dose (ED₅₀) for Analgesia

1. Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a compound.

Procedure:

  • Animal Model: Male or female mice are used.

  • Dosing: Animals are pre-treated with the test compound, a vehicle (control), or a standard analgesic (e.g., aspirin) at various doses.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED₅₀ is the dose that produces a 50% reduction in the number of writhes.

2. Hot Plate Test

Objective: To assess the central analgesic activity of a compound.

Procedure:

  • Animal Model: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The baseline reaction time (latency) of each animal to the thermal stimulus (e.g., licking of paws, jumping) is recorded before drug administration. A cut-off time is set to prevent tissue damage.

  • Dosing: Animals are treated with the test compound, vehicle, or a standard analgesic (e.g., morphine).

  • Post-treatment Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: The increase in reaction time (analgesic effect) is calculated. The ED₅₀ is the dose that produces a 50% increase in the baseline latency.

Determination of Median Effective Dose (ED₅₀) for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Test

Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.

Procedure:

  • Animal Model: Rats are commonly used.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Dosing: Animals are pre-treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the control group. The ED₅₀ is the dose that causes a 50% reduction in paw edema.

Conclusion

The available evidence strongly suggests that this compound, like its parent compound humantenine and other related Gelsemium alkaloids, possesses a narrow therapeutic index. The high toxicity, as indicated by the low LD₅₀ of humantenine, presents a significant challenge for its therapeutic development. While the analgesic and anti-inflammatory effects are promising and mechanistically interesting, a direct comparison with established drugs like morphine and ibuprofen highlights a substantial safety disadvantage.

For researchers and drug development professionals, future studies on this compound should prioritize establishing a clear dose-response relationship for both its therapeutic effects and its toxicity. The development of derivatives with an improved safety profile, potentially by enhancing selectivity for specific receptor subtypes or by modifying its pharmacokinetic properties, would be a critical step towards realizing the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such essential preclinical evaluations.

"benchmarking 11-Hydroxyhumantenine against known inhibitors/activators"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of 11-Hydroxyhumantenine against known inhibitors and activators cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on this specific compound.

Extensive searches of chemical and pharmacological databases have yielded no information on the biological targets, mechanism of action, or physiological effects of a compound named "this compound." This suggests that this compound may be a novel, yet-to-be-characterized substance, a compound known by a different nomenclature, or a theoretical molecule that has not been synthesized or studied.

To conduct a meaningful comparative analysis as requested, foundational data on this compound is required. This would include, at a minimum:

  • Identification of the primary biological target(s): Understanding which proteins, enzymes, receptors, or signaling pathways this compound interacts with is the first step.

  • Determination of its mode of action: Establishing whether it acts as an inhibitor, activator, agonist, antagonist, or modulator of its target(s).

  • Quantitative pharmacological data: This includes metrics such as IC50 (for inhibitors) or EC50 (for activators), binding affinity (Kd), and efficacy.

Without this fundamental information, it is not possible to select appropriate known inhibitors or activators for comparison, design relevant experimental protocols, or generate meaningful data-driven visualizations.

Hypothetical Benchmarking Workflow

Should data on this compound become available, a rigorous benchmarking study would be initiated. The logical workflow for such a comparison is outlined below. This workflow illustrates the necessary steps to fulfill the core requirements of data presentation, experimental protocol documentation, and visualization.

cluster_0 Phase 1: Target Identification & Characterization cluster_1 Phase 2: Comparator Selection cluster_2 Phase 3: In Vitro Benchmarking cluster_3 Phase 4: Data Analysis & Reporting Identify Target Identify Target Determine MoA Determine MoA Identify Target->Determine MoA Biochemical Assays Select Inhibitors Select Inhibitors Determine MoA->Select Inhibitors Select Activators Select Activators Determine MoA->Select Activators Dose-Response Assays Dose-Response Assays Select Inhibitors->Dose-Response Assays Select Activators->Dose-Response Assays Selectivity Profiling Selectivity Profiling Dose-Response Assays->Selectivity Profiling Determine Potency & Efficacy Tabulate Data Tabulate Data Selectivity Profiling->Tabulate Data Visualize Pathways Visualize Pathways Tabulate Data->Visualize Pathways Document Protocols Document Protocols Visualize Pathways->Document Protocols

Caption: Hypothetical workflow for benchmarking a novel compound.

A Call for Foundational Research

Professionals in the fields of research, science, and drug development are encouraged to first publish foundational research on novel compounds. This initial characterization is a prerequisite for comparative studies. Once the biological activity of this compound is elucidated and published, a comprehensive comparison guide can be developed.

We will continue to monitor the scientific literature and will update this guidance should information on this compound become available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.